Frax597
説明
Structure
3D Structure
特性
IUPAC Name |
6-[2-chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClN7OS/c1-3-37-27-20(14-24(28(37)38)23-9-4-19(15-25(23)30)26-17-31-18-39-26)16-32-29(34-27)33-21-5-7-22(8-6-21)36-12-10-35(2)11-13-36/h4-9,14-18H,3,10-13H2,1-2H3,(H,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUJCQOUWQMVCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)C4=CN=CS4)Cl)NC5=CC=C(C=C5)N6CCN(CC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Frax597: A Deep Dive into its Mechanism of Action as a Group I PAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Frax597 is a potent, orally available, and ATP-competitive small molecule inhibitor that selectively targets Group I p21-activated kinases (PAKs): PAK1, PAK2, and PAK3.[1][2][3][4] These kinases are crucial downstream effectors of the Rac/Cdc42 small G-proteins and have been implicated in the tumorigenesis of various cancers, including neurofibromatosis type 2 (NF2)-associated schwannomas, pancreatic cancer, and breast cancer.[1][5][6][7][8] this compound exhibits its anti-tumor activity by arresting the cell cycle, inhibiting cell proliferation and migration, and ultimately suppressing tumor growth in vivo.[1][3][5][7][8] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Molecular Target and Binding Mechanism
This compound acts as an ATP-competitive inhibitor of Group I PAKs.[1][3] Crystallographic studies of the this compound/PAK1 complex reveal a unique binding mode. A phenyl ring of this compound traverses the gatekeeper residue and positions its thiazole (B1198619) group into the back cavity of the ATP-binding site, a region not commonly targeted by kinase inhibitors.[1][6] This specific interaction contributes to its potency and selectivity for Group I PAKs over Group II PAKs.[1]
Quantitative Efficacy Data
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays.
Table 1: Biochemical IC50 Values of this compound
| Kinase Target | Biochemical IC50 (nM) |
| PAK1 | 8 |
| PAK2 | 13 |
| PAK3 | 19 |
| PAK4 | >10,000 |
| Data sourced from Licciulli et al., 2013.[1] |
Table 2: Cellular and In Vivo Efficacy of this compound
| Parameter | Cell Line/Model | Value |
| Cellular IC50 | Nf2-null SC4 Schwann cells | ~70 nM |
| In Vivo Dosage (NF2 model) | NOD/SCID mice | 100 mg/kg, oral, once daily |
| Tumor Weight Reduction (NF2 model) | - | 0.55g (this compound) vs 1.87g (control) |
| Data sourced from Licciulli et al., 2013.[1] |
Signaling Pathways Modulated by this compound
This compound's inhibition of Group I PAKs disrupts key downstream signaling pathways involved in cell growth, proliferation, and survival.
Caption: this compound inhibits Group I PAKs, blocking downstream signaling to the MAPK and PI3K/Akt pathways, ultimately reducing cell proliferation and survival.
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the mechanism of action of this compound.
Biochemical Kinase Assay (Z'-LYTE®)
-
Objective: To determine the in vitro inhibitory activity of this compound against a panel of kinases.
-
Methodology: The Z'-LYTE® biochemical assay was used to measure the phosphorylation of a peptide substrate by the target kinase. The assay monitors the fluorescence ratio of two reporters, which changes upon phosphorylation.
-
Data Analysis: IC50 values were calculated from the dose-response curves of this compound concentration versus kinase inhibition.
Cell Proliferation Assay
-
Objective: To assess the effect of this compound on the proliferation of cancer cells.
-
Cell Line: Nf2-null SC4 Schwann cells.
-
Methodology: Cells were plated in triplicate in 12-well plates. They were treated daily with this compound (1 μM) or a DMSO control for 4 days. Cell numbers were counted daily.
-
Data Analysis: The proliferation rates of treated versus control cells were compared.
In Vivo Tumor Growth Inhibition Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in an animal model.
-
Animal Model: NOD/SCID mice with orthotopic implantation of Nf2-/- SC4 Schwann cells into the sciatic nerve sheath.
-
Methodology: Ten days post-implantation, mice were randomized into two cohorts: a control group receiving a vehicle and a treatment group receiving this compound (100 mg/kg, orally, once daily) for 14 days. Tumor growth was monitored by measuring flux readings.
-
Data Analysis: Tumor growth rates and final tumor weights were compared between the this compound-treated and control groups.
Experimental and logical Workflows
The following diagrams illustrate the workflows for key experiments and the logical framework for this compound's development.
Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound in a mouse model.
Caption: Logical framework for the discovery and preclinical validation of this compound.
Conclusion
This compound is a well-characterized Group I PAK inhibitor with a distinct ATP-competitive mechanism of action. Its ability to potently and selectively inhibit PAK1, PAK2, and PAK3 leads to the suppression of critical oncogenic signaling pathways, resulting in reduced cell proliferation and tumor growth. The preclinical data strongly support its further investigation as a potential therapeutic agent for NF2 and other malignancies driven by aberrant PAK signaling.[1][5][6][7][8]
References
- 1. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:1286739-19-2 | PAK inhibitor,potent and ATP-competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine [escholarship.org]
Frax597: A Technical Guide to ATP-Competitive Inhibition of p21-Activated Kinases
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Frax597, a potent and selective small-molecule inhibitor of Group I p21-activated kinases (PAKs). It details the compound's mechanism of action, inhibitory potency, and effects in both in vitro and in vivo models, supported by comprehensive data tables, detailed experimental protocols, and visualizations of key biological and experimental processes.
Introduction: p21-Activated Kinases (PAKs) and this compound
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that serve as crucial effectors for the Rho family of small GTPases, particularly Rac and Cdc42.[1] These kinases are central regulators of fundamental cellular activities, including cytoskeletal dynamics, cell motility, survival, and proliferation. The PAK family is divided into two main groups based on sequence and structural homology: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6).[1][2]
Group I PAKs are implicated in various oncogenic signaling pathways, making them attractive therapeutic targets for cancers such as Neurofibromatosis Type 2 (NF2), pancreatic cancer, and breast cancer.[1][3][4] this compound is a small-molecule pyridopyrimidinone identified through high-throughput screening as a potent, orally available, ATP-competitive inhibitor of Group I PAKs.[3][5] Its mechanism of action and demonstrated anti-tumor activity position it as a critical tool for preclinical research and potential therapeutic development.[3][5]
Mechanism of ATP-Competitive Inhibition
This compound functions by directly competing with ATP for binding within the active site of the kinase domain of Group I PAKs.[1] Crystallographic studies of the this compound/PAK1 complex reveal that the inhibitor occupies the ATP-binding pocket. A key feature contributing to its high potency and selectivity is a phenyl ring that passes the "gatekeeper" residue and positions a thiazole (B1198619) group into a back cavity of the ATP-binding site, a feature not commonly targeted by kinase inhibitors.[3][5] This mode of binding physically obstructs ATP from entering the active site, thereby preventing the phosphorylation of downstream substrates and inhibiting the kinase's biological function.
Caption: ATP-Competitive Inhibition of PAK1 by this compound.
The following diagram illustrates the canonical signaling pathway for Group I PAKs and highlights the point of inhibition by this compound.
Caption: Group I PAK Signaling Pathway and this compound Inhibition.
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized through biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: this compound Kinase Inhibition Profile
This table displays the biochemical potency (IC₅₀) of this compound against Group I PAKs and its selectivity over the Group II member, PAK4. Additional data shows its inhibitory activity against other kinases at a fixed concentration.
| Kinase Target | Type | IC₅₀ (nM) | % Inhibition @ 100 nM | Reference |
| PAK1 | Group I PAK | 8 | 82% | [5][6] |
| PAK2 | Group I PAK | 13 | 93% | [5][6] |
| PAK3 | Group I PAK | 19 | - | [5][6] |
| PAK4 | Group II PAK | >10,000 | 0% | [5][6] |
| CSF1R | Tyrosine Kinase | - | 91% | [6] |
| YES1 | Tyrosine Kinase | - | 87% | [6] |
| TEK (Tie2) | Tyrosine Kinase | - | 87% | [6] |
| RET | Tyrosine Kinase | - | 82% | [6] |
| IC₅₀ values were determined using a Z'-LYTE® biochemical assay. |
Table 2: this compound Cellular Proliferation Inhibition
This table summarizes the anti-proliferative effects of this compound in different cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| Nf2-null SC4 | Schwannoma | Proliferation Inhibition | 1.0 | [5][6] |
| KT21-MG1 | Malignant Meningioma | EC₅₀ | 0.4 | [6][7] |
| Ben-Men1 | Benign Meningioma | EC₅₀ | 3.0 | [6] |
Table 3: this compound In Vivo Anti-Tumor Efficacy
This table presents the results from a preclinical study evaluating the anti-tumor activity of this compound.
| Animal Model | Tumor Type | Dosage | Duration | Outcome | Reference |
| Orthotopic Mouse Model (Nf2-null Schwann cells) | Schwannoma | Not specified | 14 Days | Tumor Weight Reduction: • this compound: 0.55 g• Control: 1.87 g(p = 0.0001) | [5][8] |
| NOD/SCID Mice (Nf2-/- SC4 Schwann cells) | Schwannoma | 100 mg/kg/day, p.o. | - | Significant tumor growth inhibition | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments used to characterize this compound.
In Vitro Kinase Inhibition Assay (Z'-LYTE™)
This fluorescence resonance energy transfer (FRET)-based assay measures the ATP-competitive activity of an inhibitor against a purified kinase.[1]
Objective: To determine the IC₅₀ value of this compound against PAK isoforms.
Materials:
-
Recombinant human PAK1 (or other PAK isoforms)
-
Z'-LYTE™ Kinase Assay Kit (including peptide substrate and development reagents)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
This compound stock solution in DMSO
-
384-well assay plates
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute these concentrations in Assay Buffer to achieve the final desired concentrations.
-
Plate Setup: To a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (for vehicle control).
-
Kinase Addition: Prepare a solution of the recombinant PAK enzyme in Assay Buffer and add 5 µL to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate for 10-20 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of the Substrate/ATP mix to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Development: Stop the reaction by adding 5 µL of the Z'-LYTE™ Development Reagent.
-
Detection: Incubate for an additional 60 minutes at room temperature to allow the development reaction to proceed. Measure the fluorescence using a suitable plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to controls and plot the data to determine the IC₅₀ value.
Caption: Workflow for Z'-LYTE™ In Vitro Kinase Assay.
Cell Proliferation Assay (Cell Counting)
This method directly assesses the effect of this compound on the proliferation of cultured cancer cells over time.[6]
Objective: To measure the anti-proliferative effect of this compound on Nf2-null Schwann cells.
Materials:
-
Nf2-null SC4 Schwann cells
-
Complete cell culture medium
-
This compound at desired concentration (e.g., 1 µM)
-
12-well cell culture plates
-
Trypsin-EDTA
-
Coulter counter or hemocytometer
Procedure:
-
Cell Seeding: Plate 30,000 SC4 cells per well in triplicate into 12-well plates and allow them to adhere overnight.
-
Treatment: The next day (Day 0), replace the medium with fresh medium containing either this compound (1 µM) or DMSO as a vehicle control.
-
Daily Maintenance: Replace the medium with fresh treatment or control medium daily for the duration of the experiment (e.g., 4 days).
-
Cell Counting: At designated time points (e.g., Day 1, 2, 3, 4), trypsinize the cells from one set of triplicate wells for each condition.
-
Analysis: Count the total number of cells for each well using a Coulter counter. Plot the average cell number against time to generate growth curves for both treated and control groups.
Orthotopic Schwannoma Mouse Model
This in vivo model recapitulates the tumor microenvironment to assess the anti-tumor efficacy of this compound.[5][8]
Objective: To determine if this compound can inhibit schwannoma tumor growth in vivo.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Luciferase-tagged Nf2-null schwannoma cells
-
Surgical equipment for injection
-
This compound formulation for oral gavage
-
Bioluminescence imaging (BLI) system
Procedure:
-
Tumor Cell Implantation: Surgically inject luciferase-tagged Nf2-null schwannoma cells into a myelinated nerve (e.g., sciatic nerve) of the mice.
-
Tumor Growth Monitoring: Allow tumors to establish. Monitor tumor progression non-invasively twice weekly using a BLI system to measure the total flux (photons/second).
-
Treatment Initiation: Once tumors reach a predetermined size, randomize the animals into treatment and control cohorts.
-
Drug Administration: Administer this compound (e.g., 100 mg/kg/day) or vehicle control via oral gavage daily for the study duration (e.g., 14 days).
-
Endpoint Analysis: At the end of the treatment period, perform a final BLI reading. Euthanize the animals, and surgically excise the tumors.
-
Data Collection: Record the final weight of each excised tumor. Compare the average tumor weights and BLI flux readings between the this compound-treated and control groups to determine efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. p21-activated kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine | springermedicine.com [springermedicine.com]
- 5. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Frax597: A Technical Guide to its Role in Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Frax597 is a potent and selective small molecule inhibitor of Group I p21-activated kinases (PAKs): PAK1, PAK2, and PAK3. These kinases are critical downstream effectors of the Rac/Cdc42 small GTPases and are implicated in a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration. Dysregulation of PAK signaling is a hallmark of various pathologies, most notably in Neurofibromatosis Type 2 (NF2)-associated schwannomas and various cancers. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on key cell signaling pathways, a compilation of quantitative data from preclinical studies, and detailed experimental protocols for its investigation.
Introduction
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as crucial nodes in signal transduction cascades initiated by Rho family GTPases, primarily Rac1 and Cdc42.[1] Group I PAKs (PAK1, PAK2, and PAK3) are distinguished by their activation mechanism, which involves binding to the active GTP-bound forms of Rac and Cdc42, leading to a conformational change and subsequent autophosphorylation and activation.[2] Once activated, Group I PAKs phosphorylate a wide array of downstream substrates, thereby influencing fundamental cellular behaviors. Their established role in promoting tumorigenesis has positioned them as attractive therapeutic targets.[3][4]
This compound emerged from high-throughput screening as a potent, ATP-competitive inhibitor with high selectivity for Group I PAKs over Group II PAKs.[3][4] Its ability to suppress the proliferation of NF2-deficient schwannoma cells and inhibit tumor growth in vivo has highlighted its therapeutic potential.[3][4] This document serves as a comprehensive resource for researchers investigating this compound, detailing its effects on cellular signaling and providing the necessary technical information for its study.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Group I PAKs.[2][3] Crystallographic studies of the this compound/PAK1 complex have revealed that this compound binds to the ATP-binding pocket of the kinase domain. A key feature of its binding is the traversal of a phenyl ring across the gatekeeper residue, positioning a thiazole (B1198619) group into a back cavity of the ATP-binding site, a mode of interaction not commonly observed with other kinase inhibitors.[3][4] This unique binding mode contributes to its high potency and selectivity for Group I PAKs.
By occupying the ATP-binding site, this compound prevents the transfer of a phosphate (B84403) group from ATP to the serine/threonine residues of PAK substrates, thereby inhibiting their downstream signaling functions. The direct consequence of this compound activity is the inhibition of PAK autophosphorylation, a critical step for its full activation, which can be monitored experimentally.[3]
Quantitative Data: Inhibitory Activity of this compound
The following tables summarize the quantitative data on the inhibitory potency of this compound against various kinases and its effects on cancer cell lines.
Table 1: Biochemical IC50 Values of this compound for PAK Isoforms [2][3][5][6]
| Kinase | Biochemical IC50 (nM) |
| PAK1 | 8 |
| PAK2 | 13 |
| PAK3 | 19 |
| PAK4 | >10,000 |
Table 2: Cellular IC50 and EC50 Values of this compound [3][7]
| Cell Line / Condition | Assay | Value (nM) |
| Nf2-null SC4 Schwann cells | PAK1 Autophosphorylation (p-PAK1) Inhibition | ~70 |
| Malignant (KT21-MG1) meningioma cells | Cell Proliferation | 400 |
| Benign (Ben-Men1) meningioma cells | Cell Proliferation | 3000 |
Table 3: Off-Target Inhibitory Activity of this compound [3][6]
| Kinase | % Inhibition at 100 nM |
| YES1 | 87% |
| RET | 82% |
| CSF1R | 91% |
| TEK | 87% |
| PAK1 | 82% |
| PAK2 | 93% |
| PAK4 | 0% |
| PAK6 | 23% |
| PAK7 | 8% |
Role in Cell Signaling Pathways
This compound, through its inhibition of Group I PAKs, modulates several critical cell signaling pathways implicated in cancer and other diseases.
Rac/Cdc42 Signaling Pathway
As direct downstream effectors of Rac and Cdc42, PAKs are central to mediating the signals from these small GTPases.[3][4] In pathological contexts, such as NF2-deficient cells where the tumor suppressor Merlin is absent, Rac activity is elevated, leading to constitutive activation of PAKs.[3] this compound directly counteracts this by blocking PAK activity, thereby inhibiting the downstream consequences of aberrant Rac/Cdc42 signaling, such as increased cell proliferation and motility.
MAPK and PI3K/Akt Signaling Pathways
PAKs are known to be integrated with the MAPK and PI3K/Akt signaling cascades, two of the most important pathways in cancer development.[3][8][9] In certain contexts, PAK1 can phosphorylate components of the MAPK pathway, such as c-RAF and MEK1, promoting its activation.[10] Similarly, PAKs can influence the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[8][11] By inhibiting PAKs, this compound can lead to a reduction in the phosphorylation of downstream effectors of these pathways, such as MEK and S6, and a decrease in the expression of key cell cycle regulators like cyclin D1.[6]
Neurofibromatosis Type 2 (NF2) and Hippo Signaling Pathway
NF2 is caused by mutations in the NF2 gene, which encodes the tumor suppressor protein Merlin.[3] Merlin negatively regulates PAK signaling.[3][4] In the absence of functional Merlin, PAKs are hyperactivated, driving the formation of schwannomas.[3] this compound has shown significant efficacy in preclinical models of NF2 by directly inhibiting this aberrant PAK activity.[3][4]
Furthermore, Merlin is a known upstream regulator of the Hippo signaling pathway, a critical pathway for controlling organ size and suppressing tumors.[3][12] Loss of Merlin leads to the inactivation of the Hippo pathway kinase LATS1/2, resulting in the nuclear translocation and activation of the transcriptional co-activators YAP and TAZ. While direct studies on this compound's effect on the Hippo pathway are limited, the known crosstalk between PAKs and the Hippo pathway suggests an indirect role. PAKs have been shown to phosphorylate and regulate core components of the Hippo pathway.[13] Therefore, by inhibiting PAKs, this compound may contribute to the restoration of Hippo pathway signaling, leading to the cytoplasmic sequestration and inactivation of YAP/TAZ, thereby suppressing cell proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
In Vitro Kinase Assay (Z'-LYTE™)
This protocol is adapted for measuring the ATP-competitive activity of this compound against purified kinases.[3][14]
Methodology: The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based method that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase Solution: Prepare a solution of recombinant human PAK1 (e.g., 2X final concentration) in Assay Buffer.
-
Substrate/ATP Mix: Prepare a solution of the appropriate FRET peptide substrate and ATP (e.g., 2X final concentration) in Assay Buffer.
-
Inhibitor Dilutions: Perform a serial dilution of this compound in DMSO, followed by a final dilution in Assay Buffer.
Assay Procedure:
-
In a 384-well plate, add 2.5 µL of the inhibitor dilution (or DMSO for control).
-
Add 5 µL of the Kinase Solution to each well.
-
Pre-incubate the plate for 10-20 minutes at room temperature to allow inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 2.5 µL of the Substrate/ATP Mix.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the Z'-LYTE™ Development Reagent.
-
Incubate for 60 minutes at room temperature.
-
Measure fluorescence using a plate reader (Excitation: 400 nm; Emission: 445 nm for Coumarin and 520 nm for Fluorescein).
Data Analysis: Calculate the emission ratio (Coumarin/Fluorescein) to determine the percentage of phosphorylation. Plot the percentage of inhibition against the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell Proliferation Assay
This protocol measures the effect of this compound on the proliferation of cultured cells.[3][14]
Methodology: Cell numbers are directly counted over time following treatment with the inhibitor.
Procedure:
-
Cell Seeding: Plate cells (e.g., Nf2-null SC4 Schwann cells) in 12-well dishes at a density of 30,000 cells/well in triplicate.
-
Inhibitor Treatment: The following day, replace the medium with fresh medium containing this compound at the desired concentration (e.g., 1 µM) or DMSO as a vehicle control.
-
Daily Treatment: Replace the medium with fresh medium containing the inhibitor or vehicle control daily for the duration of the experiment (e.g., 4 days).
-
Cell Counting: At indicated time points (e.g., daily), trypsinize the cells from individual wells and count them using a Coulter counter or a hemocytometer.
-
Data Analysis: Plot the cell number against time for both treated and control groups. Statistical analysis (e.g., Student's t-test) can be used to determine the significance of any observed differences.
Western Blot Analysis of PAK Phosphorylation
This protocol is used to assess the cellular activity of this compound by measuring the inhibition of PAK1 autophosphorylation.[3]
Procedure:
-
Cell Treatment: Plate cells (e.g., SC4 cells) and grow to a suitable confluency. Treat the cells with an escalating dose of this compound for a specified time (e.g., 2 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer (50 mM Tris-HCl, pH 7.5, 1% Nonidet P-40, 0.25% sodium deoxycholate, 150 mM NaCl, 1 mM EGTA, 1 mM sodium orthovanadate, and 1 mM NaF) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against phospho-PAK1 (e.g., anti-phospho(Ser-144)-PAK1).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control: Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated PAK1 at different this compound concentrations.
In Vivo Orthotopic Schwannoma Model
This protocol describes an in vivo model to evaluate the anti-tumor activity of this compound.[3]
Procedure:
-
Cell Preparation: Transduce Nf2-/- SC4 Schwann cells with a lentivirus carrying a luciferase reporter gene (e.g., pLuc-mCherry) and select for stable expression.
-
Tumor Implantation: Surgically implant 5 x 10⁴ luciferase-tagged SC4 cells into the sciatic nerve sheath of immunodeficient mice (e.g., NOD/SCID mice).
-
Tumor Growth Monitoring: Monitor tumor progression weekly using bioluminescence imaging (BLI).
-
Treatment: Once tumors are established (e.g., 10 days post-injection), randomize the mice into control (vehicle only) and treatment cohorts. Administer this compound orally at a specified dose (e.g., 100 mg/kg, once daily) for a defined period (e.g., 14 days).
-
Efficacy Assessment:
-
Continue to monitor tumor growth via BLI throughout the treatment period.
-
At the end of the study, sacrifice the animals, excise the tumors, and measure their weight.
-
-
Data Analysis: Compare the tumor growth rates (based on BLI flux) and final tumor weights between the control and this compound-treated groups using appropriate statistical methods (e.g., mixed-effect model for tumor growth).
Conclusion
This compound is a valuable research tool and a potential therapeutic agent that targets a key signaling node in various cancers and other diseases. Its well-defined mechanism of action as a potent and selective inhibitor of Group I PAKs allows for the precise dissection of PAK-mediated signaling pathways. This technical guide provides a comprehensive overview of this compound's role in cell signaling, supported by quantitative data and detailed experimental protocols, to facilitate further research and drug development efforts in this area. The inferred connection to the Hippo pathway opens new avenues for investigation into the broader anti-cancer effects of this compound.
References
- 1. Involvement of Rac/Cdc42/PAK pathway in cytoskeletal rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Group I Paks as therapeutic targets in NF2-deficient meningioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of Hippo pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Hippo signaling network and its biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
The Discovery and Synthesis of Frax597: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Aspects of Frax597, a Potent and Selective Group I p21-Activated Kinase (PAK) Inhibitor
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, a potent and selective, ATP-competitive inhibitor of Group I p21-activated kinases (PAKs). This compound has emerged as a critical tool for cancer research, particularly in the context of Neurofibromatosis Type 2 (NF2)-associated schwannomas and pancreatic cancer. This document details the discovery process, a plausible chemical synthesis route, its mechanism of action, key quantitative data, and detailed experimental protocols for its characterization. The information is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor research and development.
Discovery of this compound
The discovery of this compound was the result of a systematic drug discovery effort aimed at identifying potent and selective inhibitors of p21-activated kinases (PAKs). The process began with a high-throughput screening (HTS) of a kinase-focused library containing 12,000 small molecules against PAK1.[1] Hits from the initial screen, defined as compounds exhibiting greater than 50% inhibition at a 10 μM concentration, were then subjected to a seven-point dose-response analysis to confirm their activity and determine initial potency.[1]
This screening cascade led to the identification of a promising class of compounds based on an unsubstituted pyridopyrimidinone scaffold.[1] Through a meticulous structure-activity relationship (SAR) evaluation of the initial HTS hit, FRAX019, medicinal chemists were able to optimize the scaffold. A key breakthrough was the finding that substitution at the 6-position of the pyridopyrimidinone core with an aryl group, as seen in the intermediate compound FRAX414, significantly improved potency for Group I PAKs while also enhancing selectivity over Group II PAKs.[1] Further optimization of this 6-aryl-substituted pyridopyrimidinone series ultimately led to the discovery of this compound.[1]
dot
Caption: Logical workflow for the discovery of this compound.
Chemical Synthesis of this compound
While a detailed, step-by-step synthesis of this compound has not been published in its entirety, a plausible synthetic route can be constructed based on established synthetic methodologies for related pyridopyrimidinone kinase inhibitors. The synthesis of this compound, with the chemical name 6-(2-chloro-4-(thiazol-5-yl)phenyl)-2-(piperidin-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one, likely involves a convergent synthesis strategy.
The core pyridopyrimidinone scaffold can be assembled through a multi-step sequence, followed by the strategic introduction of the key aryl and piperidinyl moieties, likely via palladium-catalyzed cross-coupling reactions.
Proposed Synthetic Scheme:
-
Formation of the Pyridopyrimidinone Core: The synthesis would likely begin with the construction of a substituted pyrimidine, which is then elaborated to form the fused pyridone ring. This can be achieved through various condensation reactions.
-
Introduction of the Aryl Moiety: A key step in the synthesis is the introduction of the 2-chloro-4-(thiazol-5-yl)phenyl group at the 6-position of the pyridopyrimidinone core. This is likely accomplished via a Suzuki-Miyaura cross-coupling reaction between a halogenated pyridopyrimidinone intermediate and the corresponding arylboronic acid or ester.
-
Introduction of the Piperidinyl Moiety: The final step would involve the introduction of the piperidin-4-yl group at the 2-position. This could be achieved through a nucleophilic aromatic substitution reaction on a 2-chloro-pyridopyrimidinone intermediate with 4-aminopiperidine.
Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1] It exhibits high selectivity for Group I PAKs over Group II PAKs.[1] Crystallographic studies of the this compound/PAK1 complex have revealed the molecular basis for its potency and selectivity. The inhibitor binds to the ATP-binding pocket of the PAK1 kinase domain. A distinctive feature of its binding mode is a phenyl ring that traverses the gatekeeper residue and positions a thiazole (B1198619) group into a "back cavity" of the ATP binding site, a region not commonly targeted by kinase inhibitors.[1][2] This unique interaction contributes to its high affinity and selectivity.
By inhibiting Group I PAKs, this compound disrupts the downstream signaling pathways that are crucial for cell proliferation, survival, and motility. In the context of NF2-deficient schwannomas, the tumor suppressor protein Merlin normally negatively regulates PAKs.[1] In the absence of functional Merlin, PAKs are aberrantly activated, driving tumor growth. This compound effectively counteracts this by directly inhibiting PAK activity.
dot
Caption: PAK1 signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Biochemical Potency of this compound against PAK Isoforms
| Kinase | Biochemical IC50 (nM) |
| PAK1 | 8[1][3][4][5] |
| PAK2 | 13[1][3][4][5] |
| PAK3 | 19[1][3][4][5] |
| PAK4 | >10,000[1][3] |
Table 2: Cellular Activity and Off-Target Profile of this compound
| Parameter | Value | Cell Line/Assay |
| Cellular IC50 | ~70 nM | SC4 (Nf2-null Schwann cells)[1] |
| Off-Target Kinase Inhibition (>80% at 100 nM) | ||
| YES1 | 87% | Z'-LYTE Assay[3] |
| RET | 82% | Z'-LYTE Assay[3] |
| CSF1R | 91% | Z'-LYTE Assay[3] |
| TEK | 87% | Z'-LYTE Assay[3] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Z'-LYTE™)
This protocol describes the determination of IC50 values for this compound against PAK1 using a fluorescence resonance energy transfer (FRET)-based assay.
Materials:
-
Recombinant human PAK1 enzyme
-
Z'-LYTE™ Ser/Thr 19 Peptide substrate (Invitrogen)
-
ATP
-
This compound
-
5X Kinase Buffer (250 mM HEPES pH 7.5, 50 mM MgCl2, 5 mM EGTA, 0.05% Brij-35)
-
Development Reagent (Invitrogen)
-
Stop Reagent (Invitrogen)
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a 10-point serial dilution of this compound in DMSO, followed by a final dilution in 1X Kinase Buffer.
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (for control).
-
Add 5 µL of the PAK1 enzyme solution (prepared in 1X Kinase Buffer) to each well.
-
Pre-incubate the plate for 20 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 2.5 µL of the Substrate/ATP mixture (Z'-LYTE™ Ser/Thr 19 Peptide and ATP in 1X Kinase Buffer).
-
Incubate for 60 minutes at room temperature.
-
Stop the kinase reaction by adding 5 µL of the Development Reagent.
-
Incubate for 60 minutes at room temperature to allow for proteolytic cleavage of the unphosphorylated substrate.
-
Terminate the development reaction by adding 5 µL of the Stop Reagent.
-
Read the plate on a fluorescence plate reader, measuring the emission at 445 nm and 520 nm with an excitation of 400 nm.
-
Calculate the emission ratio and determine the percent inhibition. IC50 values are calculated by fitting the data to a four-parameter logistic equation.
dot
Caption: Workflow for the Z'-LYTE in vitro kinase inhibition assay.
Western Blot Analysis of PAK1 Autophosphorylation
This protocol details the assessment of this compound's ability to inhibit PAK1 autophosphorylation in a cellular context.
Materials:
-
SC4 (Nf2-null Schwann) cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PAK1 (Ser144), anti-PAK1, anti-Actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Culture SC4 cells to ~80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 2 hours.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-PAK1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with anti-PAK1 and anti-Actin antibodies for total protein and loading controls, respectively.
In Vivo Orthotopic Schwannoma Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in an in vivo model of NF2-associated schwannoma.
Materials:
-
NOD/SCID mice
-
Luciferase-tagged Nf2-null SC4 Schwann cells
-
This compound formulated for oral administration
-
Vehicle control
-
Bioluminescence imaging system (e.g., IVIS)
-
D-luciferin
Procedure:
-
Surgically implant luciferase-tagged Nf2-null SC4 Schwann cells into the sciatic nerve of NOD/SCID mice.
-
Allow tumors to establish for approximately 10 days.
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 100 mg/kg) or vehicle control orally, once daily, for 14 days.
-
Monitor tumor growth twice weekly using bioluminescence imaging. Inject mice with D-luciferin and measure the photon flux.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Analyze the bioluminescence data and tumor weights to determine the anti-tumor efficacy of this compound.
Conclusion
This compound is a potent and selective Group I PAK inhibitor discovered through a rigorous drug discovery process. Its unique mechanism of action, involving binding to a back cavity of the ATP-binding site, provides a strong basis for its high potency and selectivity. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers working with this compound. The promising preclinical anti-tumor activity of this compound, particularly in models of NF2-associated schwannomas, underscores its potential as a therapeutic agent and a valuable tool for cancer research. Further investigation and development of this compound and its analogs may lead to novel treatments for PAK-driven malignancies.
References
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.unimore.it [iris.unimore.it]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Frax597: An In-depth Technical Guide for the Study of p21-Activated Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frax597 is a potent and selective small-molecule inhibitor of Group I p21-activated kinases (PAKs), which are crucial downstream effectors of the Rac/Cdc42 small GTPases.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualization of relevant signaling pathways. It is designed to serve as a valuable resource for researchers utilizing this compound to investigate PAK signaling in various physiological and pathological contexts, particularly in cancer biology.
Mechanism of Action and Specificity
This compound is an ATP-competitive inhibitor, directly targeting the ATP-binding pocket of Group I PAKs (PAK1, PAK2, and PAK3).[2][3] Crystallographic studies of the this compound/PAK1 complex have revealed that a phenyl ring of the inhibitor traverses the gatekeeper residue, positioning a thiazole (B1198619) group into a back cavity of the ATP-binding site.[1][2] This unique binding mode contributes to its high potency and selectivity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its inhibitory potency against PAK isoforms and its selectivity against other kinases.
| Target | IC50 (nM) | Assay Type | Reference(s) |
| PAK1 | 8 | Biochemical | [1] |
| PAK2 | 13 | Biochemical | [1] |
| PAK3 | 19 | Biochemical | [1] |
| PAK4 | >10,000 | Biochemical | [1] |
| SC4 Cells (cellular IC50) | ~70 | Western Blot (p-PAK1) | [1][4] |
| Table 1: Inhibitory Potency (IC50) of this compound |
| Off-Target Kinase | % Inhibition at 100 nM | Reference(s) |
| YES1 | 87 | [5] |
| RET | 82 | [5] |
| CSF1R | 91 | [5] |
| TEK | 87 | [5] |
| Table 2: Selectivity Profile of this compound against a Panel of Off-Target Kinases |
Signaling Pathways
This compound is a valuable tool for dissecting the roles of Group I PAKs in various signaling cascades. A key pathway involves the small GTPases Rac and Cdc42, which, upon activation, bind to and activate PAKs. Activated PAKs then phosphorylate a multitude of downstream substrates, influencing cytoskeletal dynamics, cell proliferation, and survival.
One critical pathway, particularly relevant in the context of Neurofibromatosis type 2 (NF2), involves the tumor suppressor Merlin. Merlin negatively regulates PAK activity.[6][7] In NF2-deficient cells, the loss of Merlin leads to hyperactivation of PAKs, promoting tumorigenesis.[6][8] this compound can be used to counteract this effect.
Furthermore, PAKs are known to regulate the actin cytoskeleton through the LIM kinase (LIMK) and cofilin pathway.[9][10] PAKs phosphorylate and activate LIMK, which in turn phosphorylates and inactivates cofilin, a key actin-depolymerizing factor.[11][12] This leads to actin filament stabilization and changes in cell morphology and motility.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
In Vitro Kinase Assay (Z'-LYTE™ FRET Assay)
This protocol is adapted for measuring the ATP-competitive activity of this compound against purified Group I PAKs.[3]
Materials:
-
Recombinant human PAK1, PAK2, or PAK3
-
Z'-LYTE™ Kinase Assay Kit (Thermo Fisher Scientific)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
This compound stock solution (in DMSO)
-
ATP solution
-
384-well plates
Procedure:
-
Inhibitor Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Assay Preparation: In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).
-
Kinase Addition: Add 5 µL of the recombinant PAK enzyme solution (e.g., 40 pM final concentration) to each well.
-
Pre-incubation: Incubate the plate for 20 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of the Substrate/ATP mixture (final ATP concentration should be at the Km for the specific PAK isoform).
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Development: Add 5 µL of the Development Reagent to each well.
-
Development Incubation: Incubate for 60 minutes at room temperature.
-
Measurement: Read the plate on a fluorescence plate reader according to the Z'-LYTE™ protocol.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Western Blot Analysis
This protocol is for assessing the effect of this compound on the phosphorylation of PAKs and their downstream targets in cell lysates.[1][13]
Materials:
-
Cell lines of interest (e.g., NF2-deficient schwannoma cells)
-
This compound
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound or DMSO for the desired time (e.g., 2 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibody dilutions are provided in Table 3.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
| Antibody | Target | Dilution | Supplier (Example) |
| Phospho-PAK1 (Ser144)/PAK2 (Ser141) | p-PAK1/2 | 1:1000 | Cell Signaling Technology |
| PAK1 | Total PAK1 | 1:1000 | Cell Signaling Technology[14] |
| Phospho-LIMK1 (Thr508)/LIMK2 (Thr505) | p-LIMK1/2 | 1:500 | Cell Signaling Technology[15] |
| LIMK1 | Total LIMK1 | 1:1000 | Cell Signaling Technology[16] |
| Phospho-Cofilin (Ser3) | p-Cofilin | 1:1000 | Cell Signaling Technology |
| Cofilin | Total Cofilin | 1:1000 | Cell Signaling Technology |
| β-Actin | Loading Control | 1:5000 | Sigma-Aldrich |
| Table 3: Recommended Primary Antibodies for Western Blot Analysis |
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell viability as an indicator of proliferation.[3]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound or DMSO (vehicle control) for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.
In Vivo Tumor Xenograft Study
This protocol outlines a general framework for an in vivo efficacy study of this compound in an orthotopic schwannoma mouse model.[1][4]
Materials:
-
NOD/SCID mice
-
Luciferase-expressing NF2-null schwannoma cells (e.g., SC4/pLuc-mCherry)
-
This compound
-
Vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)[17][18]
-
D-luciferin
-
Bioluminescence imaging system
Procedure:
-
Tumor Cell Implantation: Surgically implant luciferase-expressing schwannoma cells into the sciatic nerve of NOD/SCID mice.
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging (BLI).[1][3] Inject mice intraperitoneally with D-luciferin (e.g., 150 mg/kg) and image after 10-15 minutes.[5][19]
-
Treatment: Once tumors are established, randomize mice into treatment and control groups. Administer this compound (e.g., 100 mg/kg) or vehicle daily via oral gavage.[1]
-
Efficacy Assessment: Continue to monitor tumor growth via BLI throughout the treatment period.
-
Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and measure their weight and volume.
-
Data Analysis: Compare tumor growth rates and final tumor sizes between the this compound-treated and vehicle control groups.
Conclusion
This compound is a powerful and specific pharmacological tool for interrogating the function of Group I PAKs. Its well-characterized mechanism of action, high potency, and demonstrated efficacy in both in vitro and in vivo models make it an invaluable asset for researchers in oncology and cell biology. This guide provides the foundational knowledge and detailed protocols to effectively employ this compound in the study of p21-activated kinases and their role in health and disease. As with any inhibitor, careful experimental design and appropriate controls are essential for robust and interpretable results. No clinical trials involving this compound are currently listed.[20][21]
References
- 1. Bioluminescent imaging of intracranial vestibular schwannoma xenografts in NOD/SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation of Merlin Regulates its Stability and Tumor Suppressive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioluminescent Imaging of Intracranial Vestibular Schwannoma Xenografts in NOD/SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Merlin, a “Magic” Linker Between the Extracellular Cues and Intracellular Signaling Pathways that Regulate Cell Motility, Proliferation, and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pak1/LIMK1/Cofilin Pathway Contributes to Tumor Migration and Invasion in Human Non-Small Cell Lung Carcinomas and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myelin-Associated Inhibitors Regulate Cofilin Phosphorylation and Neuronal Inhibition through LIM Kinase and Slingshot Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cofilin phosphorylation by LIM-kinase 1 and its role in Rac-mediated actin reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-PAK1 Antibody [ARC0087] (A307809) | Antibodies.com [antibodies.com]
- 15. PKA-dependent phosphorylation of LIMK1 and Cofilin is essential for mouse sperm acrosomal exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LIMK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 17. benchchem.com [benchchem.com]
- 18. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 20. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]
- 21. Our Research Trials [nycancer.com]
The Binding of Frax597 to PAK1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the binding interaction between Frax597, a potent small-molecule inhibitor, and its target, p21-activated kinase 1 (PAK1). PAK1 is a critical node in cellular signaling pathways that regulate cytoskeletal dynamics, cell proliferation, and survival.[1] Its dysregulation is implicated in numerous pathologies, particularly cancer, making it a compelling target for therapeutic intervention.[1][2][3] this compound has emerged as a significant tool compound and a scaffold for the development of highly specific Group I PAK inhibitors.[2][4] This guide details the quantitative binding data, the precise molecular interactions at the binding site, the relevant signaling pathways, and the experimental protocols used to elucidate these characteristics.
Quantitative Analysis of this compound Binding Affinity and Selectivity
This compound is a potent, ATP-competitive inhibitor of Group I PAKs (PAK1, PAK2, and PAK3).[2][5] Its inhibitory activity has been quantified through various biochemical and cellular assays, revealing high affinity for its primary target and selectivity over Group II PAKs.
| Target | Assay Type | IC50 Value | Notes |
| PAK1 | Biochemical (Z'-LYTE) | 8 nM | Potent inhibition of the primary target.[2][5] |
| PAK1 | Biochemical (Kinase Glo) | 48 nM | Determined at 1 µM ATP.[5][6] |
| PAK1 (V342F) | Biochemical (Kinase Glo) | > 3 µM | Mutation in the back pocket significantly reduces affinity.[5][6] |
| PAK1 (V342Y) | Biochemical (Kinase Glo) | > 2 µM | Mutation in the back pocket significantly reduces affinity.[5][6] |
| PAK2 | Biochemical (Z'-LYTE) | 13 nM | Strong inhibition of other Group I PAKs.[2][5] |
| PAK3 | Biochemical (Z'-LYTE) | 19 nM | Strong inhibition of other Group I PAKs.[2][5] |
| PAK4 | Biochemical | > 10 µM | Demonstrates high selectivity for Group I over Group II PAKs.[2] |
| Cellular p-PAK1 | Western Blot | ~ 70 nM | Inhibition of PAK1 autophosphorylation in Nf2-null Schwann cells.[2] |
Table 1: Summary of IC50 values for this compound against PAK isoforms and mutants.
Furthermore, kinase profiling has shown that this compound also has significant inhibitory activity against other kinases at a 100 nM concentration, including YES1 (87%), RET (82%), CSF1R (91%), and TEK (87%).[5]
The Molecular Binding Site: A Unique Interaction
Crystallographic studies of the this compound/PAK1 complex (PDB ID: 4EQC) have provided a high-resolution view of the binding interaction, revealing a unique mechanism that contributes to its potency and selectivity.[2][7][8] this compound binds to the ATP-binding pocket of the PAK1 kinase domain.[6]
A distinctive feature of this interaction is the penetration of the inhibitor into a "back cavity" of the ATP-binding site, a region not commonly exploited by kinase inhibitors.[2][4][9] This is achieved by the 2-chloro-4-(thiazol-5-yl)phenyl moiety of this compound, which traverses the Met-344 "gatekeeper" residue.[2][6] This positions the thiazole (B1198619) group deep within the hydrophobic back pocket.[2][6]
Key Interacting Residues
The stability of the this compound-PAK1 complex is maintained by a network of hydrogen bonds and hydrophobic interactions.
| This compound Moiety | Interacting PAK1 Residues | Interaction Type |
| Pyridopyrimidinone Ring (N3) | Leu-347 (Amide Nitrogen) | Hydrogen Bond |
| Phenylamino Moiety (NH) | Leu-347 (Carbonyl Oxygen) | Hydrogen Bond |
| Carbonyl Oxygen (Position 7) | Arg-299 | Hydrogen Bond |
| Pyridopyrimidinone & Phenylamino | Ile-276, Val-284, Ala-297, Leu-396, Thr-406, Asp-407, Tyr-346, Leu-347 | Hydrophobic Pocket |
| Chlorophenyl Ring | Met-344 (Gatekeeper), Arg-299 | Hydrophobic |
| Thiazole Group | Glu-315, Ile-316, Val-324, Val-342 | Hydrophobic (Back Pocket) |
Table 2: Key molecular interactions between this compound and the PAK1 binding site.[6]
PAK1 Signaling and Inhibition by this compound
PAK1 is a central effector of the Rac and Cdc42 small GTPases.[7][10] In its inactive state, PAK1 exists as an autoinhibited homodimer.[7] Binding of active, GTP-bound Rac/Cdc42 to the p21-binding domain (PBD) of PAK1 disrupts this dimer, leading to a conformational change, autophosphorylation (e.g., at Ser-144), and full kinase activation.[7] Activated PAK1 then phosphorylates a multitude of downstream substrates, influencing pathways that control cell motility, survival (via AKT), and proliferation (via the MEK/ERK pathway).[3][11][12] this compound, by competitively blocking the ATP binding site, prevents the phosphotransfer reaction, thereby inhibiting all downstream signaling.
Experimental Protocols
The characterization of the this compound-PAK1 interaction relies on several key experimental methodologies.
X-Ray Crystallography of the PAK1-Frax597 Complex
This protocol provides the structural basis for understanding the inhibitor's binding mode.
-
Protein Expression and Purification: The human PAK1 kinase domain (e.g., residues 250-545) is expressed in an appropriate system, such as E. coli or insect cells. The protein is then purified to homogeneity using affinity and size-exclusion chromatography. A K299R mutation may be introduced to prevent autophosphorylation and facilitate crystallization.[6]
-
Complex Formation: The purified PAK1 kinase domain is incubated with a molar excess of this compound to ensure saturation of the binding site.
-
Crystallization: The PAK1-Frax597 complex is subjected to crystallization screening using vapor diffusion methods (hanging or sitting drop) with various precipitants, buffers, and additives.
-
Data Collection and Structure Determination: Crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source. The resulting diffraction data are processed, and the structure is solved by molecular replacement using a known kinase domain structure as a model. The final model of the complex is built and refined to yield high-resolution atomic coordinates (e.g., PDB ID: 4EQC).[8]
Biochemical Kinase Assay (Z'-LYTE®) for IC50 Determination
This method quantifies the direct inhibitory effect of this compound on PAK1 enzymatic activity.[5]
-
Assay Principle: The Z'-LYTE® assay is a fluorescence-based, coupled-enzyme format that measures kinase activity by detecting the differential sensitivity of a fluorescent peptide substrate to proteolytic cleavage in its phosphorylated versus non-phosphorylated state.
-
Reaction Setup: Recombinant PAK1 enzyme is incubated in a microplate with a specific fluorescent peptide substrate and ATP.
-
Inhibitor Titration: A serial dilution of this compound (e.g., 10 concentrations) is added to the reaction wells. A DMSO control (0% inhibition) and a no-enzyme control (100% inhibition) are included.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Development and Detection: A development reagent containing a site-specific protease is added. The protease only cleaves the non-phosphorylated peptide. Cleavage results in a loss of FRET (Förster Resonance Energy Transfer).
-
Data Analysis: The plate is read on a fluorescence plate reader. The ratio of emission signals is calculated to determine the percent of phosphorylation. IC50 values are then calculated by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic curve.[5]
Cellular Assay for PAK1 Inhibition (Western Blot)
This protocol assesses the ability of this compound to inhibit PAK1 activity within a cellular context.[2]
-
Cell Culture and Treatment: A relevant cell line (e.g., Nf2-null SC4 Schwann cells) is cultured to a suitable confluency. The cells are then treated with a range of this compound concentrations for a specified time (e.g., 2 hours).[2]
-
Protein Extraction: Following treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Quantification and Electrophoresis: Total protein concentration in the lysates is determined (e.g., via BCA assay). Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a nitrocellulose or PVDF membrane. The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the autophosphorylated form of PAK1 (e.g., phospho-PAK1 Ser-144). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: A chemiluminescent substrate is added, and the signal is detected. The membrane is then stripped and re-probed for total PAK1 and a loading control (e.g., actin) to ensure equal protein loading. Band intensities are quantified, and the concentration of this compound that causes 50% inhibition of PAK1 phosphorylation is determined.[2]
Conclusion
The interaction of this compound with PAK1 is a well-characterized example of potent and selective kinase inhibition. The inhibitor's ability to bind competitively to the ATP pocket and uniquely engage a deep back cavity, as revealed by X-ray crystallography, explains its high affinity for Group I PAKs.[2][4] The methodologies described herein—from biochemical assays to cellular analyses—provide a robust framework for evaluating this and other kinase inhibitors. This detailed understanding of the this compound binding site offers a critical foundation for the structure-based design of next-generation PAK inhibitors with improved potency and selectivity profiles for various therapeutic applications.
References
- 1. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4eqc - Crystal structure of PAK1 kinase domain in complex with this compound inhibitor - Summary - Protein Data Bank Japan [pdbj.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of small-molecule inhibitors of the group I p21-activated kinases, emerging therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting p21-activated kinase 1 (PAK1) to induce apoptosis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Frax597 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frax597 is a potent and selective small molecule inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1][2][3] These serine/threonine kinases are crucial downstream effectors of the Rac/Cdc42 small G-proteins and play a significant role in various cellular processes, including proliferation, cytoskeletal organization, and gene expression.[1][4] Dysregulation of PAK signaling is implicated in the tumorigenesis of several cancers, making this compound a valuable tool for cancer research and a potential therapeutic agent.[1][5][6] this compound acts as an ATP-competitive inhibitor, effectively blocking the kinase activity of Group I PAKs.[1][7]
These application notes provide detailed protocols for the use of this compound in cell culture experiments, along with a summary of its inhibitory activity and effects on cellular pathways.
Data Presentation
Table 1: Biochemical Potency of this compound Against PAK Isoforms
| Target | IC50 (nM) | Assay Conditions |
| PAK1 | 8 | Cell-free biochemical assay[3][8] |
| PAK2 | 13 | Cell-free biochemical assay[3][8] |
| PAK3 | 19 | Cell-free biochemical assay[3][8] |
| PAK4 | >10,000 | Cell-free biochemical assay[1][3] |
| IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity. |
Table 2: Off-Target Inhibitory Activity of this compound at 100 nM
| Kinase Target | % Inhibition |
| YES1 | 87% |
| RET | 82% |
| CSF1R | 91% |
| TEK | 87% |
| PAK1 | 82% |
| PAK2 | 93% |
| PAK4 | 0% |
| PAK6 | 23% |
| Data from a kinase panel screen showing significant inhibition of other kinases at a concentration of 100 nM.[1][3][8] |
Table 3: Cellular Effects of this compound on Nf2-null Schwann Cells (SC4)
| Parameter | Control (DMSO) | This compound (1 µM) |
| % Cells in G1 Phase | 50% | 74% |
| % Cells in S Phase | 27% | 12% |
| % Cells in G2/M Phase | 22% | 11% |
| Cell cycle analysis performed by propidium (B1200493) iodide staining and FACS after treatment.[1][9] |
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of Group I PAKs, which are key nodes in signal transduction pathways regulating cell growth and motility.
Caption: this compound inhibits Group I PAKs, blocking downstream signaling pathways that regulate cell functions.
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
This protocol provides a general guideline for treating adherent or suspension cells with this compound.
Materials:
-
This compound (store stock solutions at -20°C or -80°C)[3]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Cells of interest
-
Standard cell culture plates or flasks
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. For example, for a 96-hour experiment, seed at a lower density than for a 24-hour experiment.
-
Preparation of Working Solution: On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72, or 96 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[1][9]
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses such as proliferation assays, cell cycle analysis, Western blotting, or migration assays.[6][10]
Protocol 2: Cell Proliferation Assay using this compound
This protocol details how to assess the effect of this compound on cell proliferation.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
12-well or 96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue) and a hemocytometer or an automated cell counter
Procedure:
-
Cell Plating: Plate cells in triplicate in 12-well plates at a density of approximately 30,000 cells per well.[8]
-
Treatment: The following day, treat the cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or with a DMSO vehicle control. For long-term proliferation assays (e.g., 96 hours), replace the medium with fresh this compound or vehicle control daily.[1][9]
-
Cell Counting: At specified time points (e.g., 24, 48, 72, and 96 hours), trypsinize the cells from individual wells, resuspend them in a known volume of medium, and count the viable cells using a hemocytometer or an automated cell counter.[1][8]
-
Data Analysis: Plot the cell number against time for each treatment condition to generate growth curves.
Protocol 3: Western Blot Analysis of PAK1 Autophosphorylation
This protocol is for assessing the inhibition of PAK1 activity in cells treated with this compound by measuring the level of autophosphorylated PAK1.
Materials:
-
Cells of interest (e.g., SC4 Nf2-null Schwann cells)[1]
-
This compound
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against phospho-PAK1 (Ser144)
-
Primary antibody against total PAK1 or a loading control (e.g., Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a range of this compound concentrations for a short duration (e.g., 2 hours).[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with the primary antibody against phospho-PAK1 overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Visualize the bands using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe for total PAK1 or a loading control to ensure equal protein loading.
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying the effects of this compound on cultured cells.
References
- 1. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Pak Signaling in the Development and Progression of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Monitoring p-PAK Inhibition by Frax597 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the inhibition of p21-activated kinase (PAK) phosphorylation using the small molecule inhibitor Frax597. The primary method of analysis is Western blotting, a widely used technique to detect and quantify specific proteins in a sample. This application note is intended to guide researchers in accurately measuring the dose-dependent effects of this compound on the phosphorylation of Group I PAKs.
Introduction
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that are critical regulators of numerous cellular processes, including cytoskeletal dynamics, cell motility, survival, and proliferation.[1] PAKs are divided into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6).[1][2] Group I PAKs, in particular, are considered promising therapeutic targets in various cancers due to their role in oncogenic signaling.[1]
This compound is a potent and selective, ATP-competitive inhibitor of Group I PAKs.[1][3] It effectively blocks the autophosphorylation and activation of these kinases.[3] This protocol details the use of Western blotting to monitor the inhibition of PAK phosphorylation (p-PAK) in cells treated with this compound, providing a reliable method to assess the compound's cellular potency and mechanism of action.
Signaling Pathway and Mechanism of Action
Group I PAKs are activated by the binding of small Rho GTPases, Rac and Cdc42. In their inactive state, Group I PAKs exist as autoinhibited homodimers.[1] The binding of active Rac/Cdc42 disrupts this dimer, leading to autophosphorylation and full kinase activation.[1] this compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of Group I PAKs, preventing phosphorylation and subsequent activation.[4]
Caption: this compound inhibits PAK activation by competing with ATP.
Quantitative Data
The inhibitory activity of this compound on Group I PAKs has been determined through biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound.
| Kinase | Biochemical IC50 (nM) |
| PAK1 | 8[3] |
| PAK2 | 13[3] |
| PAK3 | 19[3] |
| PAK4 | >10,000[3] |
In a cellular context, the IC50 for this compound in inhibiting PAK1 autophosphorylation in Nf2-null Schwann cells was determined to be approximately 70 nM.[3]
Experimental Protocol: Western Blot for p-PAK
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect p-PAK levels.
Materials and Reagents
-
Cell culture medium and supplements
-
This compound (prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Running buffer (Tris/Glycine/SDS)
-
Transfer buffer (Tris/Glycine/Methanol)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-PAK1 (Ser144)/PAK2 (Ser141)
-
Rabbit or mouse anti-total PAK1
-
Mouse anti-β-actin or other loading control antibody
-
-
HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Experimental Workflow
Caption: Western blot workflow for p-PAK analysis.
Detailed Methodology
-
Cell Seeding and Treatment:
-
Seed cells (e.g., SC4 Nf2-null Schwann cells) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Prepare serial dilutions of this compound in cell culture medium. A final DMSO concentration should be kept constant across all conditions and should not exceed 0.1%.
-
Treat cells with the desired concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.[3]
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane according to standard protocols.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. For phospho-proteins, BSA is generally recommended over non-fat milk.[5][6]
-
Incubate the membrane with the primary antibody against p-PAK (e.g., anti-phospho-PAK1 (Ser144)/PAK2 (Ser141)) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total PAK and a loading control protein like β-actin.
-
Quantify the band intensities using image analysis software. Normalize the p-PAK signal to the total PAK or loading control signal.
-
Conclusion
This protocol provides a robust framework for utilizing Western blotting to assess the inhibitory effect of this compound on PAK phosphorylation. By following these detailed steps, researchers can obtain reliable and quantifiable data on the cellular activity of this compound, which is crucial for its evaluation as a potential therapeutic agent. Careful optimization of antibody concentrations and incubation times may be necessary for specific cell lines and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for Frax597 in NF2-Null Schwann Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurofibromatosis Type 2 (NF2) is a genetic disorder characterized by the development of schwannomas, tumors originating from Schwann cells. A hallmark of NF2 is the functional loss of the tumor suppressor protein Merlin, encoded by the NF2 gene. This loss leads to the aberrant activation of several signaling pathways that drive cell proliferation and survival. One of the key pathways implicated in NF2-deficient schwannoma development is mediated by the p21-activated kinases (PAKs).
Frax597 is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor that selectively targets Group I PAKs (PAK1, PAK2, and PAK3). In NF2-null Schwann cells, the absence of Merlin leads to the constitutive activation of PAKs, promoting tumorigenesis. This compound has demonstrated significant anti-proliferative effects in preclinical models of NF2-associated schwannomas, both in vitro and in vivo, by inhibiting PAK signaling. These application notes provide detailed protocols for utilizing this compound to study its effects on NF2-null Schwann cell lines.
Mechanism of Action
In healthy Schwann cells, Merlin acts as a negative regulator of PAKs.[1][2] Loss of Merlin in NF2-null Schwann cells results in the overactivation of Rac1/Cdc42, which in turn leads to the hyperactivation of Group I PAKs.[1] Activated PAKs then phosphorylate a multitude of downstream substrates, promoting cell cycle progression, proliferation, and cell survival. This compound inhibits the kinase activity of Group I PAKs, thereby blocking these downstream effects and attenuating the growth of NF2-deficient schwannoma cells.[1][2]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| Biochemical IC50 | PAK1 | 8 nM | |
| PAK2 | 13 nM | ||
| PAK3 | 19 nM | ||
| Cellular IC50 | Nf2-null SC4 | ~70 nM |
Effects of this compound on Cell Cycle Distribution in Nf2-null SC4 Schwann Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control (DMSO) | 50% | 27% | 22% | [3] |
| This compound (1 µM) | 74% | 12% | 11% | [3] |
In Vivo Efficacy of this compound in an Orthotopic Schwannoma Model
| Treatment Group | Average Tumor Weight (grams) | p-value | Reference |
| Vehicle Control | 1.87 | \multirow{2}{}{p = 0.0001} | \multirow{2}{}{[3]} |
| This compound (100 mg/kg/day) | 0.55 |
Experimental Protocols
Cell Viability / Proliferation Assay
This protocol is to assess the anti-proliferative effects of this compound on NF2-null Schwann cells.
Materials:
-
NF2-null Schwann cells (e.g., Nf2-null SC4)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell counting solution (e.g., CellTiter-Glo®) or hemocytometer
-
Plate reader (for colorimetric/luminescent assays)
Procedure:
-
Cell Seeding: Seed NF2-null Schwann cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. A final concentration of 1 µM is recommended for observing significant anti-proliferative effects.[3] A DMSO control should be run in parallel.
-
Incubation: Treat the cells with the this compound dilutions or DMSO control and incubate for 96 hours.[3]
-
Cell Counting: At 24, 48, 72, and 96 hours, determine the cell number. This can be done by trypsinizing and counting the cells using a hemocytometer or by using a commercial cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell number versus time for each treatment condition. For IC50 determination, plot cell viability against the logarithm of this compound concentration.
Western Blot Analysis for PAK1 Phosphorylation
This protocol is to determine the effect of this compound on the autophosphorylation of PAK1, a marker of its activation.
Materials:
-
NF2-null Schwann cells
-
This compound
-
DMSO
-
RIPA lysis buffer (50 mM Tris-HCl, pH 7.5, 1% Nonidet P-40, 0.25% sodium deoxycholate, 150 mM NaCl, 1 mM EGTA, 1 mM sodium orthovanadate, and 1 mM NaF)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-PAK1 (Ser-144)/PAK2 (Ser-141) (e.g., Cell Signaling Technology #2606, recommended dilution 1:1000)
-
Total PAK1 (e.g., Santa Cruz Biotechnology N-20)
-
Loading control (e.g., β-actin or α-tubulin)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate NF2-null Schwann cells and grow to 70-80% confluency. Treat cells with escalating doses of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-PAK1 signal to the total PAK1 and loading control signals.
Cell Cycle Analysis
This protocol is to assess the effect of this compound on the cell cycle distribution of NF2-null Schwann cells.
Materials:
-
NF2-null Schwann cells
-
This compound (1 µM)
-
DMSO
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 250 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Plate NF2-null Schwann cells and treat with 1 µM this compound or DMSO for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash once with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in PI staining solution and incubate for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., WinMDI) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Orthotopic Schwannoma Mouse Model
This protocol describes an in vivo model to evaluate the anti-tumor efficacy of this compound. All animal experiments must be approved by the Institutional Animal Care and Use Committee (IACUC).
Materials:
-
NOD/SCID mice (6-8 weeks old)
-
Luciferase-expressing Nf2-null SC4 Schwann cells (SC4/pLuc-mCherry)
-
Matrigel (optional)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
This compound
-
Vehicle for oral gavage (e.g., 10% aqueous solution of gum arabic or 0.5% methylcellulose)
-
Bioluminescence imaging system
-
D-luciferin
Procedure:
-
Cell Preparation: Culture and harvest luciferase-expressing Nf2-null SC4 Schwann cells. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Intraneural Injection: Anesthetize the mice. Make a small incision to expose the sciatic nerve. Using a microsyringe, carefully inject 1 µL of the cell suspension (5 x 10^4 cells) into the sciatic nerve. Suture the incision.
-
Tumor Establishment and Monitoring: Allow the tumors to establish for approximately 10 days. Monitor tumor growth by bioluminescence imaging (BLI) every 3-4 days after intraperitoneal injection of D-luciferin.
-
Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (100 mg/kg) or vehicle daily via oral gavage for 14 days.[4]
-
Efficacy Evaluation: Continue to monitor tumor growth via BLI throughout the treatment period. At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare the tumor growth rates (bioluminescence signal) and final tumor weights between the this compound-treated and vehicle-treated groups.
Conclusion
This compound represents a promising therapeutic agent for the treatment of NF2-associated schwannomas by targeting the hyperactivated PAK signaling pathway. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. Adherence to these detailed methodologies will facilitate reproducible and robust data generation, contributing to the advancement of novel therapies for NF2.
References
- 1. Phospho-PAK1/PAK2 (Ser144, Ser141) Polyclonal Antibody (PA5-17748) [thermofisher.com]
- 2. Phospho-PAK1 (Ser144)/PAK2 (Ser141) antibody (85044-1-RR) | Proteintech [ptglab.com]
- 3. Phospho-PAK1 (Ser144)/PAK2 (Ser141) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Frax597 in Meningioma Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meningiomas are the most common primary intracranial tumors.[1] While often benign, a subset can be aggressive and resistant to standard therapies. A significant portion of these tumors, particularly in the context of Neurofibromatosis type 2 (NF2), are characterized by the inactivation of the NF2 gene, which encodes the tumor suppressor protein Merlin.[2][3][4] The loss of Merlin function leads to the aberrant activation of various signaling pathways that drive tumor growth and survival. One such critical pathway involves the p21-activated kinases (PAKs).
Frax597 is a potent and selective small molecule inhibitor of Group I PAKs (PAK1, PAK2, and PAK3).[2][5] In NF2-deficient meningiomas, where Merlin's inhibitory function on PAKs is lost, this compound has emerged as a promising therapeutic agent.[2][3][4] It effectively suppresses the proliferation and survival of meningioma cells, making it a valuable tool for both basic research and preclinical studies. These application notes provide detailed protocols for assessing the effects of this compound on meningioma cell viability and summarize key quantitative findings.
Mechanism of Action
In healthy cells, the Merlin protein binds to and inhibits Group I PAKs. However, in NF2-deficient meningioma cells, the absence of functional Merlin leads to the constitutive activation of PAKs.[2][3][4] This activation promotes cell proliferation, motility, and survival through downstream signaling cascades, including the MEK/ERK and PI3K/Akt/mTOR pathways.[2][6]
This compound is an ATP-competitive inhibitor that specifically targets the kinase activity of Group I PAKs.[5][7] By inhibiting PAKs, this compound leads to a reduction in the phosphorylation of downstream targets such as MEK and the ribosomal protein S6, and a decrease in the expression of cell cycle regulators like cyclin D1.[2][3][4] This ultimately results in cell cycle arrest, primarily at the G1 phase, and an induction of apoptosis, thereby reducing overall tumor cell viability.[2][5]
Experimental Protocols
The following are detailed protocols for assessing the viability of meningioma cells treated with this compound.
Protocol 1: Cell Viability Measurement using MTT Assay
This protocol determines the dose-dependent effect of this compound on the metabolic activity of meningioma cells, which is an indicator of cell viability.
Materials:
-
Meningioma cell lines (e.g., Ben-Men-1, KT21-MG1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed meningioma cells into 96-well plates at a density of 3 x 10³ cells per well in 100 µL of complete culture medium.[2][8]
-
Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the treated cells for 72 hours at 37°C and 5% CO₂.[2][9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 450 nm or 570 nm using a microplate reader.[10]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting cell viability against the log of this compound concentration.[2][8]
Protocol 2: Apoptosis Analysis using Annexin V Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis after this compound treatment.
Materials:
-
Meningioma cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 3 µM for KT21-MG1, 0.4 µM for Ben-Men-1) or vehicle control for 72 hours.[9]
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V positive) can be quantified.[2][9]
Data Presentation
The efficacy of this compound has been evaluated across various meningioma cell lines, including both Merlin-deficient (NF2-/-) and Merlin-expressing (NF2+/+) lines. The data consistently demonstrates that this compound effectively reduces cell viability, with particular potency in NF2-null cells.
Table 1: IC₅₀ Values of this compound in Meningioma Cell Lines
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values below were determined after 72 hours of treatment.
| Cell Line | NF2 Status | Type | This compound IC₅₀ (µM) | Reference |
| Ben-Men-1 | -/- | Benign | 0.393 | [2] |
| KT21-MG1 | -/- | Malignant | 2.927 | [2] |
| AC07 | +/+ | Arachnoid | 1.178 | [2] |
| MN328 | +/+ | Benign | 2.807 | [2] |
| MN525 | +/+ | Malignant | 1.590 | [2] |
Data sourced from Chow et al., 2015.[2]
Table 2: Effect of this compound on Cell Proliferation and Apoptosis
This table summarizes the effects of this compound at specific concentrations on the viability and apoptosis of NF2-null meningioma cell lines after a 72-hour treatment period.
| Cell Line | This compound Conc. (µM) | Proliferation Inhibition (%) | Increase in Apoptosis (Annexin V+) | Reference |
| KT21-MG1 | 3.0 | ~50% | Significant increase over control | [2][9] |
| Ben-Men-1 | 0.4 | ~50% | Significant increase over control | [2][9] |
Data interpreted from figures in Chow et al., 2015.[2][9]
Conclusion
This compound is a specific and effective inhibitor of Group I PAKs that demonstrates significant anti-proliferative and pro-apoptotic effects in meningioma cells, particularly those with NF2 deficiency. The protocols outlined provide robust methods for quantifying the impact of this compound on cell viability. The presented data underscores its potential as a targeted therapeutic agent for meningiomas and as a critical research tool for dissecting PAK-driven signaling pathways in cancer.
References
- 1. Long-term health-related quality of life in meningioma survivors: A mixed-methods systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Group I Paks as therapeutic targets in NF2-deficient meningioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Group I Paks as therapeutic targets in NF2-deficient meningioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A novel compound, SYHA1813, inhibits malignant meningioma growth directly by boosting p53 pathway activation and impairing DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Frax597 in Tumor Growth Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frax597 is a potent, ATP-competitive small molecule inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1][2] These kinases are critical downstream effectors of the Rac/Cdc42 small G-proteins and are implicated in tumorigenesis and cancer progression through their roles in cell proliferation, survival, and motility.[3] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, including Neurofibromatosis Type 2 (NF2)-associated schwannomas and pancreatic cancer, making it a valuable tool for cancer research and drug development.[3][4][5]
These application notes provide detailed protocols for the in vivo administration of this compound for tumor growth studies, based on established preclinical research.
Mechanism of Action
This compound selectively inhibits Group I PAKs, with IC50 values of 8 nM, 13 nM, and 19 nM for PAK1, PAK2, and PAK3, respectively.[1] It exerts its inhibitory effect by competing with ATP for binding to the kinase domain of these enzymes.[1] The inhibition of PAK1, a key mediator of oncogenic signaling, disrupts downstream pathways involved in cell cycle progression and survival.
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits PAK1, blocking downstream signaling pathways that promote tumor growth.
Data Presentation
Table 1: In Vivo Efficacy of this compound in NF2-Associated Schwannoma Orthotopic Model
| Parameter | Vehicle Control | This compound (100 mg/kg) | p-value | Reference |
| Animal Model | NOD/SCID mice | NOD/SCID mice | - | [3] |
| Tumor Model | Orthotopic implantation of Nf2-/- SC4 Schwann cells | Orthotopic implantation of Nf2-/- SC4 Schwann cells | - | [3] |
| Treatment Duration | 14 days | 14 days | - | [3] |
| Administration Route | Oral, once daily | Oral, once daily | - | [3] |
| Average Tumor Weight (grams) | 1.87 | 0.55 | 0.0001 | [3] |
| Tumor Growth Rate | - | Significantly slower | - | [3] |
Table 2: In Vitro and In Vivo Efficacy of this compound in Pancreatic Cancer Models
| Parameter | Details | Reference |
| In Vitro Proliferation IC50 | 650 nM (BxPC-3 cells) to 2.0 µM (PANC-1 cells) | [6] |
| In Vitro Migration/Invasion IC50 | 105 nM (MiaPaCa-2 cells) to 605 nM (Pan02 cells) | [6] |
| In Vivo Model | Orthotopic murine models | [5] |
| In Vivo Efficacy (as monotherapy) | No significant difference in tumor volume compared to control | [6] |
| In Vivo Efficacy (in combination with Gemcitabine) | Synergistically inhibited tumor growth | [4][5] |
Experimental Protocols
Experimental Workflow for In Vivo Tumor Growth Studies
Caption: A typical workflow for conducting in vivo tumor growth studies with this compound.
Protocol 1: In Vivo Administration of this compound for NF2-Associated Schwannoma Tumor Growth Studies
1. Materials:
- This compound
- Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]
- NOD/SCID mice (8 weeks old)
- Nf2-/- SC4 Schwann cells (luciferase-tagged for bioluminescence imaging)
- Matrigel (optional, for subcutaneous implantation)
- Sterile PBS, syringes, gavage needles
- Bioluminescence imaging system
2. Animal Model and Tumor Implantation:
- Acclimatize NOD/SCID mice for at least one week.
- For an orthotopic model, surgically implant 5 x 10^4 Nf2-/- SC4 Schwann cells into the sciatic nerve sheath.[3]
- For a subcutaneous model, inject a suspension of tumor cells in sterile PBS (with or without Matrigel) into the flank of the mice.
- Allow tumors to establish and grow to a palpable size or a predetermined bioluminescence signal.
3. This compound Formulation and Administration:
- Prepare a stock solution of this compound in DMSO.
- On each treatment day, prepare the dosing solution by diluting the stock solution in the vehicle to a final concentration suitable for a 100 mg/kg dose.
- Administer this compound or vehicle control to the mice once daily via oral gavage.
4. Monitoring Tumor Growth and Efficacy:
- Monitor tumor growth twice weekly using bioluminescence imaging for orthotopic models or caliper measurements for subcutaneous models.
- Record animal body weight and monitor for any signs of toxicity throughout the study.
- After a 14-day treatment period, euthanize the mice.
- Excise the tumors and measure their weight and volume.
5. Pharmacodynamic Analysis (Optional):
- Collect tumor tissue for downstream analysis.
- Assess the inhibition of PAK1 activity by measuring the phosphorylation levels of downstream effectors (e.g., p-MEK, p-ERK) via Western blot or immunohistochemistry.
Protocol 2: In Vivo Administration of this compound in Combination with Gemcitabine (B846) for Pancreatic Cancer Tumor Growth Studies
1. Materials:
- This compound
- Gemcitabine
- Vehicle for this compound administration (as in Protocol 1)
- Saline for Gemcitabine and vehicle control administration
- C57/Bl6 mice (for syngeneic models) or immunodeficient mice (for xenograft models)
- Pancreatic cancer cell line (e.g., Pan02)
- Surgical instruments for orthotopic implantation
- Sterile PBS, syringes, needles
2. Animal Model and Tumor Implantation:
- Acclimatize mice for at least one week.
- For an orthotopic model, surgically implant pancreatic cancer cells into the pancreas of the mice.
- Allow tumors to establish and become palpable.
3. Drug Formulation and Administration:
- Randomize mice into four treatment groups:
- Vehicle control (e.g., Saline)
- This compound alone
- Gemcitabine alone
- This compound and Gemcitabine combination
- Prepare this compound for oral gavage as described in Protocol 1. The specific dose for pancreatic cancer models may require optimization.
- Dissolve Gemcitabine in sterile saline for intraperitoneal injection. The specific dose will depend on the experimental design and should be based on established protocols.
- Administer treatments according to the planned schedule (e.g., this compound daily, Gemcitabine on a cyclical schedule).
4. Monitoring Tumor Growth and Efficacy:
- Monitor tumor volume by caliper measurement (for subcutaneous models) or imaging (for orthotopic models) regularly.
- Record animal body weight and monitor for signs of toxicity.
- At the study endpoint, euthanize the mice, excise the tumors, and measure their weight and volume.
5. Pharmacodynamic Analysis (Optional):
- Collect tumor tissue to assess the inhibition of PAK1 activity and the effects on downstream signaling pathways as described in Protocol 1.
Conclusion
This compound is a valuable research tool for investigating the role of Group I PAKs in cancer. The protocols outlined in these application notes provide a framework for conducting in vivo tumor growth studies to evaluate the efficacy of this compound as a monotherapy or in combination with other anti-cancer agents. Researchers should optimize dosing and treatment schedules for their specific cancer models and experimental objectives. Careful monitoring of tumor growth and animal welfare is essential for obtaining reliable and reproducible results.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Frax597 Technical Support Center: Managing Off-Target Effects on YES1 and RET Kinases
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Frax597. It offers troubleshooting advice and frequently asked questions (FAQs) to address potential off-target effects on the kinases YES1 and RET, ensuring accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound, and what are its known off-target effects on YES1 and RET?
A1: this compound is a potent, ATP-competitive inhibitor of group I p21-activated kinases (PAKs), with IC50 values of 8 nM, 13 nM, and 19 nM for PAK1, PAK2, and PAK3, respectively[1][2]. However, kinase profiling studies have revealed off-target activity. At a concentration of 100 nM, this compound demonstrates significant inhibition of YES1 (87%) and RET (82%)[1][2].
Q2: Why does this compound exhibit off-target activity against YES1 and RET?
A2: The off-target effects of this compound, like many kinase inhibitors, are often due to structural similarities in the ATP-binding pockets of different kinases[3]. In the case of RET, it has been suggested that a small gatekeeper residue (Val-804) allows this compound to access a back cavity in the ATP-binding site, similar to its interaction with PAK1[1]. The precise molecular basis for its interaction with YES1 is less characterized but is likely also due to similarities in the kinase domain.
Q3: What are the potential downstream consequences of inhibiting YES1 and RET?
A3: Unintended inhibition of YES1 and RET can lead to the modulation of several critical signaling pathways, potentially confounding experimental results.
-
YES1 is a member of the Src family of non-receptor tyrosine kinases and is involved in pathways regulating cell proliferation, survival, and invasiveness, including the PI3K/AKT/mTOR and Hippo/YAP1 signaling cascades[4][5][6].
-
RET is a receptor tyrosine kinase that, when activated, triggers downstream signaling through pathways such as PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT, which are crucial for cell growth, survival, and differentiation[7][8].
Q4: How can I determine if the observed phenotype in my experiment is due to on-target (PAK) or off-target (YES1/RET) inhibition by this compound?
A4: Distinguishing between on-target and off-target effects is crucial for data interpretation. A multi-pronged approach is recommended:
-
Dose-Response Analysis: Conduct experiments across a range of this compound concentrations. On-target effects should manifest at concentrations consistent with the IC50 values for PAKs, while off-target effects may require higher concentrations.
-
Use of Structurally Unrelated Inhibitors: Employ a different PAK inhibitor with a distinct chemical scaffold and off-target profile. If the phenotype is recapitulated, it is more likely an on-target effect[3].
-
Genetic Approaches: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out PAK1/2/3, YES1, or RET. Comparing the resulting phenotype to that observed with this compound treatment can help attribute the effect to a specific target[3][9].
-
Rescue Experiments: In a system where the target is knocked down, reintroducing a resistant mutant of the target that is not inhibited by this compound can help validate the on-target effect.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with PAK inhibition. | The phenotype may be driven by the off-target inhibition of YES1 or RET. | 1. Review the known signaling pathways of YES1 and RET to see if they align with the observed phenotype[4][5][7][8]. 2. Perform a Western blot analysis to assess the phosphorylation status of key downstream effectors of YES1 (e.g., YAP1, AKT) and RET (e.g., ERK, AKT, STAT3)[4][8]. 3. Employ genetic knockdown of YES1 or RET to see if it phenocopies the effect of this compound treatment[3]. |
| Discrepancy between in vitro kinase assay data and cellular assay results. | Cellular context, including the expression levels of off-target kinases, can influence the compound's activity. | 1. Confirm the expression of PAK1/2/3, YES1, and RET in your cell model using Western blot or qPCR[1]. 2. If YES1 and/or RET are highly expressed, consider that the cellular effects of this compound may be a composite of on-target and off-target inhibition. |
| High levels of cytotoxicity at concentrations intended to be selective for PAKs. | Off-target inhibition of kinases essential for cell survival, such as YES1 or RET in certain contexts, could be the cause. | 1. Carefully titrate this compound to determine the lowest concentration that effectively inhibits PAKs while minimizing toxicity[3]. 2. Assess markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining) to understand the mechanism of cell death. |
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary targets and the off-target kinases YES1 and RET.
Table 1: this compound IC50 Values for Primary (PAK) Targets
| Kinase | IC50 (nM) |
| PAK1 | 8[1][2] |
| PAK2 | 13[1][2] |
| PAK3 | 19[1][2] |
Table 2: this compound Off-Target Inhibition at 100 nM
| Off-Target Kinase | % Inhibition at 100 nM |
| YES1 | 87%[1][2] |
| RET | 82%[1][2] |
| CSF1R | 91%[1][2] |
| TEK | 87%[1][2] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Z′-LYTE® Assay)
This protocol is based on the methodology used for the initial kinase profiling of this compound and is designed to measure the extent of kinase inhibition in a biochemical assay[1].
Materials:
-
Purified recombinant kinase (PAK1, YES1, or RET)
-
Kinase-specific peptide substrate
-
ATP
-
This compound (or other test inhibitor)
-
Z′-LYTE® Kinase Assay Kit (Thermo Fisher Scientific)
-
Microplate reader capable of fluorescence measurement
Methodology:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase, the kinase-specific peptide substrate, and the this compound dilution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time to allow for peptide phosphorylation.
-
Add the Z′-LYTE® development reagent, which contains a site-specific protease that cleaves the unphosphorylated peptide.
-
Incubate to allow for the development reaction.
-
Measure the fluorescence signals using a microplate reader. The ratio of the two emission signals is used to calculate the percentage of phosphorylation.
-
Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol allows for the assessment of the phosphorylation status of key proteins in the YES1 and RET signaling pathways within a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against: p-YAP1, YAP1, p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
-
Imaging system for chemiluminescence detection
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or a vehicle control (DMSO) for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the total protein and/or loading control to determine the change in phosphorylation.
Visualizations
Caption: Simplified YES1 signaling pathway and the inhibitory effect of this compound.
Caption: Key downstream signaling pathways of RET affected by this compound.
Caption: Workflow for troubleshooting off-target effects of this compound.
References
- 1. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. atsjournals.org [atsjournals.org]
- 7. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 8. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting Frax597 solubility issues in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Frax597, a potent Group I p21-activated kinase (PAK) inhibitor. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on resolving solubility issues in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and ATP-competitive small molecule inhibitor of Group I p21-activated kinases (PAKs), with IC50 values of 8 nM, 13 nM, and 19 nM for PAK1, PAK2, and PAK3, respectively.[1][2] It shows minimal activity against Group II PAKs.[1] PAKs are downstream effectors of the Rac/Cdc42 small G-proteins and are implicated in tumorigenesis.[3] this compound binds to the ATP-binding site of Group I PAKs, thereby inhibiting their kinase activity and downstream signaling pathways involved in cell proliferation, survival, and migration.[2][3]
Q2: What are the basic chemical and solubility properties of this compound?
This compound is a hydrophobic compound that is soluble in dimethyl sulfoxide (B87167) (DMSO) but insoluble in water and ethanol. Its solubility in DMSO has been reported at various concentrations, including up to 20 mM and 27.9 mg/mL.[4] Due to its low aqueous solubility, this compound is prone to precipitation when diluted from a DMSO stock into aqueous solutions like cell culture media.[5]
Q3: My this compound, dissolved in DMSO, is precipitating after I add it to my cell culture media. Why is this happening?
This is a common issue for many hydrophobic small molecule inhibitors. While this compound dissolves well in the organic solvent DMSO, its solubility dramatically decreases when the DMSO stock is diluted into an aqueous environment like cell culture media. If the final concentration of this compound in the media exceeds its aqueous solubility limit, it will precipitate out of solution. The final concentration of DMSO in the media is often too low to maintain the solubility of a high concentration of a hydrophobic compound.
Q4: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous DMSO.[6] It is advisable to use freshly opened DMSO as it is hygroscopic, and absorbed water can negatively impact the solubility of the compound.
Q5: How should I store this compound stock solutions?
This compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability.[1][2]
Troubleshooting Guide: this compound Precipitation in Media
This guide provides a systematic approach to resolving precipitation issues with this compound in cell culture media.
Problem: Precipitate is observed in the cell culture medium immediately after adding the this compound DMSO stock solution.
Root Cause: The aqueous solubility of this compound has been exceeded upon dilution into the cell culture medium.
Solution Workflow:
Caption: A stepwise guide to troubleshooting this compound precipitation.
Immediate Corrective Actions:
-
Visual Confirmation: Observe the medium under a microscope to confirm that the observed particles are indeed precipitate and not microbial contamination.
-
Optimize Dilution Method: Instead of adding the this compound stock solution directly to the full volume of media, try pre-diluting the stock in a smaller volume of serum-containing media first before adding it to the rest of the culture. The proteins in the serum may help to stabilize the compound.
-
Reduce Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your experiment.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| DMSO | ≥27.9 mg/mL | [7] |
| DMSO | 20 mM | [4] |
| DMSO | 14.29 mg/mL (25.60 mM) (with sonication) | MedchemExpress |
| DMSO | 5 mg/mL (8.95 mM) | [6] |
| Water | Insoluble | [6] |
| Ethanol | Insoluble | [6] |
Note: The solubility of this compound in complex aqueous solutions like cell culture media is not widely published and should be determined empirically for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a high-concentration stock solution of this compound in DMSO and a working solution in cell culture medium with minimal precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) pre-warmed to 37°C
Procedure:
Part A: Preparing a 10 mM Stock Solution in DMSO
-
Allow the vial of this compound powder (M.Wt: 558.1 g/mol ) to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO. For example, to 1 mg of this compound, add 179.2 µL of DMSO.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the powder.
-
If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes or gently warm to 37°C.[2][7] Ensure the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Part B: Preparing a 10 µM Working Solution in Cell Culture Medium
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform a serial dilution. For example, to make a 10 µM working solution from a 10 mM stock (a 1:1000 dilution):
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed medium to get a 100 µM solution. Vortex gently.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve the final 10 µM concentration.
-
-
Alternatively, for direct dilution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium while gently vortexing. This will result in a final DMSO concentration of 0.1%.
-
Visually inspect the working solution for any signs of precipitation. Use the working solution immediately. In some experimental setups, the media with this compound is replaced daily.[3][6]
Protocol 2: Empirical Determination of Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the practical solubility limit of this compound in a specific cell culture medium to avoid using supersaturated and potentially inaccurate concentrations in experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific complete cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Procedure:
-
Prepare a series of dilutions of your this compound stock solution in your cell culture medium. For example, you could aim for final concentrations ranging from 1 µM to 50 µM. Keep the final DMSO concentration constant and below the level toxic to your cells (e.g., 0.5%).
-
Incubate the prepared solutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that mimics your experiment's duration (e.g., 2, 6, 24 hours).
-
At each time point, carefully inspect each dilution for any signs of precipitation. This can be done by eye and, more sensitively, by examining a small aliquot under a microscope.
-
The highest concentration that remains clear and free of precipitate at all time points is your maximum working concentration for those specific conditions.
Mandatory Visualization
Caption: this compound inhibits the Rac/Cdc42-PAK1 signaling pathway.
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:1286739-19-2 | PAK inhibitor,potent and ATP-competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.glpbio.com [file.glpbio.com]
Optimizing Frax597 concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Frax597 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Group I p21-activated kinases (PAKs).[1][2][3] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of PAK1, PAK2, and PAK3, thereby preventing their phosphorylation and subsequent activation.[1][4] Group I PAKs are key downstream effectors of the Rac/Cdc42 small G-proteins and play a crucial role in regulating cellular processes such as proliferation, cytoskeletal organization, and gene expression.[1][5]
Q2: What are the primary cellular effects of this compound in vitro?
In vitro, this compound has been shown to inhibit the proliferation of various cancer cell lines, including those from neurofibromatosis type 2 (NF2)-associated schwannomas and pancreatic cancer.[1][3][6][7] This anti-proliferative effect is often associated with cell cycle arrest, typically in the G1 phase.[1] this compound does not typically impact cell viability by inducing apoptosis at effective concentrations.[1]
Q3: How should this compound be prepared and stored for in vitro use?
This compound is soluble in DMSO, and stock solutions can be prepared at concentrations up to 20 mM.[3] For long-term storage, it is recommended to store the compound at -20°C.[3] When preparing working solutions, perform serial dilutions of the stock solution in a suitable solvent like DMSO, followed by a final dilution in the assay buffer or cell culture medium.[8] It is important to note that hygroscopic DMSO can affect the solubility of the product, so using newly opened DMSO is recommended.[2]
Q4: What are the known off-target effects of this compound?
While this compound is a potent inhibitor of Group I PAKs, it can exhibit off-target activity against other kinases, especially at higher concentrations. At a concentration of 100 nM, this compound has shown significant inhibition (>80%) of YES1, RET, CSF1R, and TEK.[1][2][3][9] However, it displays minimal inhibitory activity towards Group II PAKs such as PAK4, PAK5, and PAK6.[1][2][9] It is crucial to consider the expression levels of these potential off-target kinases in the experimental cell line to ensure that the observed effects are primarily due to the inhibition of Group I PAKs.[1][10]
Quantitative Data Summary
Table 1: Biochemical IC50 Values for this compound
| Target | IC50 (nM) |
| PAK1 | 8[1][2][11] |
| PAK2 | 13[1][2][11] |
| PAK3 | 19[1][2][11] |
| PAK4 | >10,000[1][3][11] |
Table 2: Cellular IC50 and Effective Concentrations of this compound in Various Cell Lines
| Cell Line/Model | Assay | Effective Concentration / IC50 | Reference |
| Nf2-null SC4 Schwann Cells | PAK1 Autophosphorylation Inhibition | ~70 nM (IC50) | [1][11] |
| Nf2-null SC4 Schwann Cells | Cell Proliferation Inhibition | 1 µM | [1][12] |
| Pancreatic Cancer Cell Lines | Cell Proliferation Inhibition | 5 nM - 80 nM (IC50 range) | [13] |
| Benign Meningioma (Ben-Men1) | Proliferation and Motility Inhibition | 3 µM | [9] |
| Malignant Meningioma (KT21-MG1) | Proliferation and Motility Inhibition | 0.4 µM | [9] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PAK1 Autophosphorylation Inhibition
This protocol details the steps to assess the in-cell efficacy of this compound by measuring the inhibition of PAK1 autophosphorylation.
-
Cell Culture and Treatment:
-
Plate cells (e.g., Nf2-null SC4 Schwann cells) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500 nM) for 2 hours in culture. Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Following treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors (e.g., 50 mm HEPES, pH 7.5, 150 mm NaCl, 1% Triton X-100, 10% glycerol, 1 mm EGTA, 1 mm sodium orthovanadate, and 1 mm NaF).[1]
-
Collect the lysates and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-PAK1 (Ser144) overnight at 4°C.[1]
-
Use an antibody against total PAK1 or a housekeeping protein like actin or tubulin as a loading control.[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Protocol 2: Cell Proliferation Assay
This protocol describes how to measure the effect of this compound on cell proliferation.
-
Cell Seeding:
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the desired this compound concentrations. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72-96 hours), replacing the medium with fresh this compound-containing medium daily if required for longer experiments.[1]
-
-
Quantification of Cell Viability:
-
Use a suitable method to quantify cell viability, such as the MTT assay or crystal violet staining.
-
For an MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals with a solubilization buffer and measure the absorbance at the appropriate wavelength.[8]
-
For crystal violet staining, fix the cells, stain with crystal violet solution, wash, and then solubilize the dye to measure absorbance.
-
Troubleshooting Guide
Issue 1: No or low inhibition of PAK activity observed in Western blot.
-
Possible Cause: Suboptimal concentration of this compound.
-
Possible Cause: Insufficient treatment time.
-
Solution: Increase the incubation time with this compound. A 2-hour treatment is a good starting point, but this may need optimization.[1]
-
-
Possible Cause: Low PAK1 expression or activation in the cell line.
-
Solution: Confirm the expression and basal activation level of PAK1 in your cell line using Western blotting before the experiment.
-
Issue 2: High cell toxicity or unexpected off-target effects.
-
Possible Cause: this compound concentration is too high.
-
Possible Cause: The cell line is sensitive to off-target kinases inhibited by this compound.
-
Solution: Check for the expression of known off-target kinases like YES1, RET, CSF1R, and TEK in your cell line.[1][10] If they are highly expressed, consider using an alternative PAK inhibitor with a different off-target profile to confirm that the observed phenotype is due to PAK inhibition.[1][12]
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in this compound stock solution.
-
Solution: Ensure proper storage of the this compound stock solution at -20°C.[3] Prepare fresh dilutions from the stock for each experiment.
-
-
Possible Cause: Inconsistent cell culture conditions.
-
Solution: Maintain consistent cell passage numbers, seeding densities, and growth conditions for all experiments.
-
-
Possible Cause: Issues with assay reagents or execution.
-
Solution: Ensure all reagents are within their expiry dates and that the experimental protocol is followed precisely each time.
-
Visualizations
Caption: Rac/Cdc42/PAK signaling and this compound inhibition.
Caption: In vitro experimental workflow using this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine [escholarship.org]
- 7. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 1286739-19-2 | Data Sheet | BioChemPartner [biochempartner.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Frax597 for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Frax597 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is most effectively dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. It has limited solubility in aqueous solutions.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO. To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or sonicate it for a short period. Ensure the solution is clear before use.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective, ATP-competitive inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1][2] These kinases are key effectors of the small GTPases Rac and Cdc42 and are implicated in various cellular processes, including cell proliferation, survival, and migration.[2][3][4]
Data Presentation
Table 1: Solubility of this compound in DMSO
| Source | Reported Solubility in DMSO |
| Selleck Chemicals | 5 mg/mL (8.95 mM), 14 mg/mL (25.08 mM), 24 mg/mL (43.0 mM) |
| MedchemExpress | 10 mM * 1 mL (ready for reconstitution) |
| GlpBio | ≥ 27.9mg/mL |
| R&D Systems | Soluble to 20 mM |
Table 2: IC₅₀ Values of this compound for Group I PAKs
| Kinase | IC₅₀ (nM) |
| PAK1 | 8 |
| PAK2 | 13 |
| PAK3 | 19 |
Experimental Protocols
Detailed Protocol: Cell Proliferation Assay using MTT
This protocol is a representative method to assess the effect of this compound on the proliferation of cultured cancer cells.
Materials:
-
This compound
-
Sterile, anhydrous DMSO
-
96-well cell culture plates
-
Your cell line of interest in complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Inhibitor Treatment:
-
Prepare a fresh serial dilution of your this compound DMSO stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound (or vehicle control, i.e., medium with the same final concentration of DMSO) to the respective wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubate the plate for 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[5]
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (containing only medium and DMSO).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration to determine the EC₅₀ value.[5]
-
Troubleshooting Guide
Issue 1: this compound Precipitates Immediately Upon Addition to Cell Culture Media
-
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I resolve this?
-
Answer: This is a common issue with hydrophobic compounds dissolved in DMSO when they are introduced into an aqueous environment like cell culture media.[6][7] This "crashing out" occurs because the compound is poorly soluble in the aqueous solution once the DMSO is diluted.[6]
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is above its aqueous solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test to find the maximum soluble concentration in your specific media.[6] |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of media can cause a rapid solvent exchange, leading to precipitation. | Perform a serial dilution. First, dilute the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently swirling the media.[6] |
| Low Media Temperature | Adding the compound to cold media can lower its solubility. | Always use pre-warmed (37°C) cell culture media for your dilutions.[6] |
Issue 2: Precipitate Forms After a Few Hours or Days in the Incubator
-
Question: My media containing this compound appears clear initially, but after some time in the incubator, I notice a crystalline or cloudy precipitate. What could be the cause?
-
Answer: Delayed precipitation can be due to changes in the media's environment over time, such as shifts in pH or temperature, or interactions with media components.[6]
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound might not be stable in the aqueous media over extended periods at 37°C. | Change the media with freshly prepared this compound-containing media every 24-48 hours.[7] |
| Interaction with Media Components | This compound could be interacting with salts, amino acids, or other components in the media, forming insoluble complexes. | If feasible, try a different basal media formulation.[6] |
| Media Evaporation | Evaporation of media in the incubator can increase the concentration of this compound, leading to precipitation. | Ensure proper humidification in your incubator to minimize evaporation.[7] |
Mandatory Visualizations
Caption: this compound inhibits Group I PAKs signaling.
Caption: Workflow for a cell proliferation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Potential for Frax597 degradation and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of Frax597, a potent and selective inhibitor of Group I p21-activated kinases (PAKs). Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that selectively targets Group I PAKs, which include PAK1, PAK2, and PAK3. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of these PAKs. This action prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways regulated by Group I PAKs. These pathways are crucial for various cellular processes, including cytoskeletal dynamics, cell proliferation, and survival.
2. What are the recommended storage conditions for this compound?
Proper storage of this compound is critical to maintain its stability and activity. Below is a summary of recommended storage conditions for both powder and solvent-based stock solutions.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from moisture. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | For shorter-term storage. |
3. How should I prepare this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the powder in fresh, anhydrous DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) which can then be further diluted in an appropriate aqueous buffer or cell culture medium for your experiments. To aid dissolution, you can warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath.
Important: Use fresh, high-quality DMSO as moisture can reduce the solubility of this compound.
4. Is this compound sensitive to light or pH changes?
The stability of this compound can also be influenced by pH. While detailed degradation kinetics across a wide pH range are not published, it is advisable to maintain working solutions at a physiological pH (around 7.4) unless the experimental protocol requires otherwise. Extreme pH values may lead to the degradation of the compound.
5. How many times can I freeze and thaw my this compound stock solution?
To ensure the integrity of the compound, it is strongly recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Each freeze-thaw cycle can potentially lead to degradation and a decrease in the effective concentration of the inhibitor.
Troubleshooting Guides
Issue 1: Low or No Inhibitory Effect in Cell-Based Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Degraded this compound | - Verify Storage: Ensure the compound has been stored correctly as per the recommendations (see FAQ 2). - Prepare Fresh Solution: If in doubt, prepare a fresh stock solution from powder. - Avoid Freeze-Thaw: Use a fresh aliquot for each experiment. |
| Incorrect Concentration | - Recalculate Dilutions: Double-check all calculations for preparing working solutions from the stock. - Calibrate Pipettes: Ensure pipettes are properly calibrated for accurate liquid handling. |
| Cell Line Insensitivity | - Confirm PAK1/2/3 Expression: Verify that your cell line expresses the target kinases (PAK1, PAK2, or PAK3) at sufficient levels using Western blot or other methods. - Check for Resistance Mechanisms: Consider the possibility of intrinsic or acquired resistance in your cell line. |
| Assay Conditions | - Optimize Incubation Time: The inhibitory effect may be time-dependent. Perform a time-course experiment to determine the optimal incubation time. - Serum Interference: Components in serum may bind to this compound, reducing its effective concentration. Consider reducing the serum concentration during treatment or using serum-free media if your cells can tolerate it. |
| Compound Precipitation | - Check Solubility in Media: Visually inspect the culture media after adding this compound for any signs of precipitation. - Use Lower Concentrations: If precipitation is observed, try using lower concentrations or a different formulation. |
Issue 2: Inconsistent Results Between Experiments
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Variability in this compound Activity | - Aliquot Stock Solution: Ensure you are using single-use aliquots to avoid degradation from multiple freeze-thaw cycles. - Consistent Solution Preparation: Standardize your protocol for preparing working solutions. |
| Inconsistent Cell Conditions | - Control Passage Number: Use cells within a consistent and low passage number range for all experiments. - Standardize Seeding Density: Ensure cells are seeded at the same density for each experiment to maintain consistency in cell number at the time of treatment. |
| Pipetting Errors | - Use Master Mixes: Prepare master mixes of reagents (including this compound) to be added to multiple wells to minimize pipetting variability. |
| Edge Effects in Multi-well Plates | - Avoid Outer Wells: The outer wells of a plate are more prone to evaporation. If possible, avoid using them for experimental samples and instead fill them with sterile PBS or media. |
Issue 3: Off-Target Effects or Cellular Toxicity
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| High Concentration of this compound | - Perform Dose-Response Curve: Determine the optimal concentration range that inhibits the target without causing general toxicity. Use the lowest effective concentration. - Cell Viability Assay: Run a cell viability assay (e.g., MTT or XTT) to assess the cytotoxic effects of this compound on your cells. |
| Solvent Toxicity (DMSO) | - Use a Vehicle Control: Always include a vehicle control (cells treated with the same concentration of DMSO used to deliver this compound) in your experiments. - Minimize DMSO Concentration: Keep the final concentration of DMSO in your culture medium as low as possible (ideally below 0.5%). |
| Inhibition of Other Kinases | - Consult Selectivity Data: While this compound is selective for Group I PAKs, it can inhibit other kinases at higher concentrations. Be aware of its selectivity profile. - Use a Second Inhibitor: To confirm that the observed phenotype is due to PAK inhibition, consider using another structurally different PAK inhibitor as a control. |
Experimental Protocols
Protocol 1: Western Blot Analysis of PAK1 Phosphorylation
This protocol describes how to assess the inhibitory activity of this compound by measuring the phosphorylation of PAK1 at its autophosphorylation site (e.g., Ser144).
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-PAK1 (Ser144) and anti-total PAK1
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (and a vehicle control) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-PAK1 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total PAK1.
Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability and proliferation.
Materials:
-
Cell culture reagents
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[1]
-
Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway of PAK1
Caption: Simplified signaling pathway of PAK1 and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting Low Efficacy
Caption: A logical workflow for troubleshooting low efficacy of this compound in experiments.
References
Navigating Unexpected Experimental Outcomes with Frax597: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you interpret unexpected results during experiments involving the Group I p21-activated kinase (PAK) inhibitor, Frax597.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of Group I PAKs, which include PAK1, PAK2, and PAK3.[1][2] It functions by binding to the ATP-binding pocket of these kinases, preventing phosphorylation of their downstream targets.[3] Its unique binding mode, which involves a phenyl ring traversing the gatekeeper residue, contributes to its high potency and selectivity.[1][4] this compound shows minimal activity against Group II PAKs (PAK4, PAK5, and PAK6).[1]
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for Group I PAKs, it has shown some limited inhibitory activity against other kinases such as YES1, TEK, CSF1R, and RET.[1][5] It is crucial to assess the expression levels of these potential off-target kinases in your experimental model, as their inhibition could contribute to unexpected phenotypes.[1][6]
Q3: What are the expected cellular effects of this compound treatment?
In sensitive cell lines, this compound treatment is expected to lead to:
-
Inhibition of cell proliferation: As demonstrated in NF2-deficient schwannoma cells and pancreatic cancer cell lines.[1][5][7][8]
-
Cell cycle arrest: Typically observed as an accumulation of cells in the G1 phase and a decrease in the S and G2/M phases.[1][9]
-
Reduced cell migration and invasion: As shown in pancreatic cancer cell lines.[5][7][8][10]
-
Inhibition of PAK1 autophosphorylation: A direct measure of target engagement.[1]
Troubleshooting Guide for Unexpected Results
Scenario 1: this compound fails to inhibit cell proliferation in my cell line.
If you observe a lack of anti-proliferative effect with this compound, consider the following troubleshooting steps:
1. Verify Target Expression and Activity:
-
Confirm Group I PAK Expression: Are PAK1, PAK2, and/or PAK3 expressed in your cell line? Use Western blotting to verify the presence of the target proteins.
-
Assess Basal PAK Activity: Is the PAK signaling pathway active in your untreated cells? High basal activity of PAKs is often a prerequisite for observing a significant effect of an inhibitor. You can assess this by measuring the phosphorylation of downstream targets.
2. Confirm Compound Potency and Cellular Uptake:
-
Check this compound Integrity: Ensure the compound has been stored correctly and has not degraded.
-
Perform a Dose-Response Curve: The sensitivity to this compound can vary significantly between cell lines. Test a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the IC50 in your specific model.
-
Confirm Target Engagement: Measure the inhibition of PAK1 autophosphorylation (e.g., at Ser-144) via Western blot after this compound treatment to confirm the compound is entering the cells and engaging its target.[1]
3. Investigate Potential Resistance Mechanisms:
-
Expression of Off-Target Kinases: As a confounding factor, your cell line might express other kinases that are inhibited by this compound (e.g., YES1, TEK, CSF1R, RET), which could lead to complex downstream effects that mask the inhibition of proliferation.[1][5]
-
Activation of Alternative Survival Pathways: Cells may compensate for PAK inhibition by upregulating parallel signaling pathways that promote proliferation and survival.
Logical Troubleshooting Flow for Lack of Efficacy
Caption: Troubleshooting workflow for lack of this compound efficacy.
Scenario 2: Unexpected cytotoxicity is observed at low concentrations of this compound.
If this compound induces significant cell death at concentrations where you expect to see cytostatic effects, consider these possibilities:
-
High Dependence on PAK Signaling: Your cell line may be exquisitely dependent on Group I PAKs for survival. In this case, inhibition of PAKs could be directly leading to apoptosis.
-
Off-Target Toxicity: The observed cytotoxicity could be due to the inhibition of an off-target kinase that is critical for the survival of your specific cell line.
-
Cardiovascular Toxicity: It is worth noting that some PAK inhibitors have been associated with cardiovascular toxicity in preclinical studies.[3] While this is more relevant for in vivo studies, it highlights the potential for cell-type-specific toxicities.
To dissect these possibilities, you can:
-
Use a Control Compound: Employ a structurally different PAK inhibitor with a distinct off-target profile, such as PF-3758309, to see if it recapitulates the cytotoxic effect.[1][9] If both compounds induce similar levels of cell death, it strongly suggests the phenotype is on-target (i.e., due to PAK inhibition).
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| PAK1 | 8 | Biochemical | [1] |
| PAK2 | 13 | Biochemical | [1] |
| PAK3 | 19 | Biochemical | [1] |
| PAK4 | >10,000 | Biochemical | [1] |
| SC4 Cells (NF2-null) | ~70 | Cellular (p-PAK1) | [1] |
| BxPC-3 (Pancreatic Cancer) | 650 | Cellular (Proliferation) | [5] |
| PANC-1 (Pancreatic Cancer) | 2000 | Cellular (Proliferation) | [5] |
Table 2: Off-Target Kinase Inhibition Profile of this compound
| Kinase | % Inhibition (at 1 µM) | Reference |
| YES1 | Significant (value not specified) | [1] |
| TEK | Significant (value not specified) | [1] |
| CSF1R | Significant (value not specified) | [1] |
| RET | Significant (value not specified) | [1] |
| PAK4 | 0 | [1] |
| PAK6 | 23 | [1] |
Experimental Protocols
Protocol 1: Western Blot for PAK1 Autophosphorylation
This protocol is used to confirm the on-target activity of this compound in a cellular context.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2 hours).[1] Include a DMSO vehicle control.
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phospho-PAK1 (Ser144).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total PAK1 and a loading control (e.g., Actin or GAPDH) to normalize the data.[1]
Protocol 2: Cell Proliferation (MTT) Assay
This colorimetric assay measures cell viability as an indicator of proliferation.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).[2]
-
Treatment: After allowing cells to adhere overnight, treat with a serial dilution of this compound. Include a DMSO vehicle control.
-
Incubation: Incubate for the desired duration (e.g., 72-96 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50.
Signaling Pathway and Experimental Workflow Diagrams
This compound Inhibition of the PAK1 Signaling Pathway
Caption: this compound inhibits PAK1 activation and downstream signaling.
General Experimental Workflow for this compound Evaluation
References
- 1. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Group I PAK Inhibitors: Frax597, IPA-3, and PF-3758309
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed and objective comparison of Frax597 with two other notable Group I p21-activated kinase (PAK) inhibitors: IPA-3 and PF-3758309. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the most appropriate inhibitor for their specific research needs.
Introduction to p21-Activated Kinases (PAKs)
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that are crucial effectors of the Rho family of small GTPases, particularly Rac and Cdc42. They are key regulators of numerous cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival. PAKs are categorized into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6). Group I PAKs are implicated in various pathologies, most notably in cancer, making them attractive therapeutic targets.
This guide focuses on three small molecule inhibitors that target Group I PAKs, each with a distinct mechanism of action and selectivity profile:
-
This compound: A potent, ATP-competitive inhibitor with high selectivity for Group I PAKs.
-
IPA-3: A non-ATP-competitive, allosteric inhibitor that specifically targets the autoinhibitory regulatory domain of Group I PAKs.
-
PF-3758309: A potent, ATP-competitive, pan-PAK inhibitor with activity against both Group I and Group II PAKs.
Mechanism of Action
The fundamental difference between these three inhibitors lies in their mechanism of inhibiting PAK activity.
This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase domain of Group I PAKs.[1] This direct competition with ATP prevents the transfer of a phosphate (B84403) group to downstream substrates, thereby blocking the kinase's catalytic activity.[1] Crystallographic studies have shown that this compound occupies the ATP-binding site and extends into a back cavity, which contributes to its high potency and selectivity.[2]
IPA-3 functions as a non-ATP-competitive, allosteric inhibitor.[3][4] It uniquely targets the autoinhibitory regulatory domain of PAK1, binding covalently to a cysteine residue within this domain.[3] This covalent modification prevents the conformational change required for kinase activation, effectively locking the enzyme in an inactive state.[3] A key feature of IPA-3 is its inability to inhibit pre-activated PAK1.[3]
PF-3758309 is also an ATP-competitive inhibitor, similar to this compound.[5][6] It was initially developed as a PAK4 inhibitor but demonstrates potent inhibition across all PAK isoforms.[5][6] Its pyrrolopyrazole core binds within the ATP-binding pocket, effectively blocking kinase activity.[5]
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound, IPA-3, and PF-3758309, providing a direct comparison of their potency and selectivity.
Table 1: Biochemical Potency (IC50/Ki)
| Inhibitor | PAK1 | PAK2 | PAK3 | PAK4 | PAK5 | PAK6 |
| This compound | 8 nM | 13 nM | 19 nM | >10,000 nM | - | 23% inhibition at 100 nM |
| IPA-3 | 2.5 µM | - | - | No Inhibition | No Inhibition | No Inhibition |
| PF-3758309 | Ki: 13.7 nM | IC50: 190 nM | IC50: 99 nM | Kd: 2.7 nM | Ki: 18.1 nM | Ki: 17.1 nM |
Data compiled from multiple sources.[1][5][6][7]
Table 2: Kinase Selectivity Profile (Off-Target Inhibition)
| Inhibitor | Key Off-Targets (Inhibition >80% at 100 nM) |
| This compound | YES1 (87%), RET (82%), CSF1R (91%), TEK (87%) |
| IPA-3 | Highly selective for Group I PAKs with limited off-target effects reported. |
| PF-3758309 | Broad activity against other kinases. |
Data for this compound from a panel of 106 kinases.[1]
Table 3: Cellular Activity
| Inhibitor | Cell Line | Assay | Cellular IC50 / Effect |
| This compound | SC4 (Nf2-null Schwann cells) | PAK1 Autophosphorylation | ~70 nM |
| IPA-3 | Hepatocellular Carcinoma (HCC) cells | Cell Growth Inhibition | Significant inhibition |
| PF-3758309 | Panel of tumor cell lines | Anchorage-independent growth | IC50 = 4.7 ± 3 nM |
Data compiled from multiple sources.[1][5][8]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. The phosphorylation of Pak1 by Erk1/2 to drive cell migration requires Arl4D acting as a scaffolding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 8. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
Frax597: A Comparative Guide to a Selective Group I PAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Frax597, a potent and selective small-molecule inhibitor of Group I p21-activated kinases (PAKs). Its performance is compared with other notable PAK inhibitors, supported by experimental data to inform research and development decisions.
Introduction to p21-Activated Kinases (PAKs)
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that are crucial downstream effectors of the Rho GTPases, Cdc42 and Rac.[1] They are central regulators of a multitude of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival. The PAK family is divided into two groups based on sequence and structural homology: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6). Group I PAKs are implicated in various pathologies, particularly in cancer, making them attractive therapeutic targets.[1]
This compound: Mechanism of Action and Selectivity
This compound is a potent, ATP-competitive inhibitor that specifically targets the kinase domain of Group I PAKs.[2][3] Crystallographic studies have revealed that this compound binds to the ATP-binding pocket of PAK1, with a portion of the molecule extending into a back cavity, a feature that contributes to its high potency and selectivity.[4][5] This mechanism of action allows this compound to inhibit PAKs that are already in an active state.[6]
Biochemical assays have demonstrated that this compound exhibits high selectivity for Group I PAKs over Group II PAKs.[2] However, at a concentration of 100 nM, this compound has been shown to significantly inhibit other kinases, including YES1, RET, CSF1R, and TEK.[2][7]
Comparative Analysis of PAK Inhibitors
To provide a clear comparison of this compound with other available PAK inhibitors, the following table summarizes their respective potencies against Group I PAKs. The inhibitors are categorized by their mechanism of action.
| Inhibitor | Mechanism of Action | PAK1 IC50/Ki | PAK2 IC50/Ki | PAK3 IC50/Ki |
| This compound | ATP-Competitive | 8 nM [2][8] | 13 nM [2][8] | 19 nM [2][8] |
| FRAX486 | ATP-Competitive | 14 nM[8][9] | 33 nM[8][9] | 39 nM[8][9] |
| FRAX1036 | ATP-Competitive | 23.3 nM (Ki)[8][9] | 72.4 nM (Ki)[8][9] | Not Reported |
| PF-3758309 | ATP-Competitive | 13.7 nM (Ki)[8] | Not Reported | Not Reported |
| G-5555 | ATP-Competitive | 3.7 nM (Ki)[9] | 11 nM (Ki)[9] | Not Reported |
| NVS-PAK1-1 | Allosteric | 5 nM[3][8] | Not Reported | Not Reported |
| IPA-3 | Allosteric (Covalent) | 2.5 µM[6][8] | Inhibits Group I[6] | Inhibits Group I[6] |
Experimental Methodologies
The validation of this compound's selectivity and potency relies on established biochemical and cellular assays.
Biochemical Kinase Assays
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase is a biochemical kinase assay. The Invitrogen Z′-LYTE® biochemical assay was utilized to characterize the specificity of this compound.[2] This assay format typically involves the following steps:
-
Reaction Setup : Recombinant PAK1, PAK2, or PAK3 enzyme is incubated with a specific peptide substrate and ATP in a buffered solution.
-
Inhibitor Addition : A serial dilution of the test compound (e.g., this compound) is added to the reaction mixture.
-
Kinase Reaction : The reaction is allowed to proceed for a defined period, during which the kinase transfers phosphate (B84403) from ATP to the substrate.
-
Detection : A detection reagent is added that differentiates between the phosphorylated and non-phosphorylated substrate, often through a fluorescence-based readout.
-
Data Analysis : The extent of inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Another widely used platform is the ADP-Glo™ Kinase Assay , which measures the amount of ADP produced during the kinase reaction.[10]
Cellular Assays for PAK Autophosphorylation
To assess the inhibitor's activity within a cellular context, a Western blot analysis of PAK autophosphorylation is often performed. This method confirms that the inhibitor can access its target in cells and exert its inhibitory effect.
-
Cell Treatment : A suitable cell line expressing the target PAK is treated with varying concentrations of the inhibitor (e.g., this compound).
-
Cell Lysis : After incubation, the cells are lysed to release their protein content.
-
Protein Quantification : The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Western Blotting : The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunodetection : The membrane is probed with a primary antibody specific for the phosphorylated form of a PAK autophosphorylation site (e.g., phospho-PAK1). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
-
Signal Detection : A chemiluminescent substrate is added, and the resulting light signal, proportional to the amount of phosphorylated PAK, is captured.
Visualizing the Landscape of PAK Inhibition
To better understand the context and methodology of this compound's validation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Simplified signaling pathway of Group I PAKs and the point of intervention for this compound.
Caption: General experimental workflow for validating the selectivity and potency of a PAK inhibitor like this compound.
References
- 1. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Frax597 and Allosteric PAK Inhibitors for Researchers
This guide provides a detailed, objective comparison of the ATP-competitive inhibitor Frax597 and prominent allosteric inhibitors of the p21-activated kinases (PAKs). Designed for researchers, scientists, and drug development professionals, this document outlines the mechanisms of action, potency, selectivity, and experimental data for these compounds, facilitating the selection of the most appropriate inhibitor for specific research needs.
Introduction to PAK Inhibition
p21-activated kinases (PAKs) are a family of serine/threonine kinases that are crucial downstream effectors of the Rho GTPases, Rac1 and Cdc42. They are key regulators of cytoskeletal dynamics, cell motility, proliferation, and survival. The PAK family is divided into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6). Dysregulation of PAK signaling is implicated in various diseases, most notably cancer, making them attractive therapeutic targets.
Inhibitors of PAKs can be broadly categorized based on their mechanism of action. ATP-competitive inhibitors, such as this compound, bind to the highly conserved ATP-binding pocket of the kinase domain. In contrast, allosteric inhibitors bind to other sites on the kinase, inducing conformational changes that prevent activation or catalytic activity. This guide focuses on a comparative analysis of this compound against notable allosteric PAK inhibitors.
Mechanism of Action
This compound is a potent, ATP-competitive inhibitor that primarily targets Group I PAKs.[1][2] By competing with ATP for binding to the kinase domain, this compound effectively blocks the phosphorylation of downstream substrates.[2] Crystallographic studies have revealed that this compound occupies the ATP-binding site, with a portion extending into a back cavity, which contributes to its high potency and selectivity.[2]
Allosteric PAK inhibitors represent a different class of molecules that do not compete with ATP. Instead, they bind to less conserved pockets on the kinase, leading to a conformational change that inhibits its function. This mechanism can offer greater selectivity compared to ATP-competitive inhibitors. Notable examples include:
-
NVS-PAK1-1: This compound is a highly selective allosteric inhibitor of PAK1.[1][3] It binds to a novel allosteric site adjacent to the ATP-binding pocket, stabilizing the kinase in an inactive conformation.[1]
-
G-5555: While primarily described as an ATP-competitive inhibitor, some literature suggests it may have allosteric properties or at least a binding mode distinct from typical ATP-competitive inhibitors, contributing to its selectivity profile. For the purpose of this guide, it is considered a highly selective ATP-competitive inhibitor with some unique characteristics.
-
KPT-9274: This is a dual inhibitor that allosterically targets PAK4 (a Group II PAK) and also inhibits nicotinamide (B372718) phosphoribosyltransferase (NAMPT).[4][5] Its mechanism against PAK4 involves binding to a site that is distinct from the ATP-binding pocket, leading to a reduction in total and phosphorylated PAK4 levels.[4]
Data Presentation: Quantitative Comparison of PAK Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound and selected allosteric PAK inhibitors.
Table 1: Biochemical Potency of PAK Inhibitors
| Inhibitor | Type | Target(s) | IC50 / Ki (nM) |
| This compound | ATP-Competitive | PAK1, PAK2, PAK3 | PAK1: 8 nM (IC50)[2], PAK2: 13 nM (IC50)[2], PAK3: 19 nM (IC50)[2] |
| NVS-PAK1-1 | Allosteric | PAK1 | 5 nM (IC50)[1][6] |
| G-5555 | ATP-Competitive | PAK1, PAK2 | PAK1: 3.7 nM (Ki)[7][8], PAK2: 11 nM (Ki)[7][8] |
| KPT-9274 | Allosteric (PAK4) | PAK4, NAMPT | PAK4 degradation: ~50 nM (IC50)[4], NAMPT: ~120 nM (IC50)[4] |
Table 2: Cellular Activity and Selectivity of PAK Inhibitors
| Inhibitor | Cellular IC50 | Key Off-Targets | In Vivo Applicability |
| This compound | ~70 nM (Schwannoma cells)[2] | YES1, RET, CSF1R, TEK[2] | Yes, orally available and effective in xenograft models.[2] |
| NVS-PAK1-1 | 2 µM (Su86.86 cells)[6] | Highly selective across 442 kinases.[1][3] | Limited due to poor stability in rat liver microsomes.[6] |
| G-5555 | PAK-amplified cell lines are more sensitive.[7] | SIK2, KHS1, MST4, YSK1, MST3, Lck[7] | Yes, demonstrated efficacy in xenograft models.[7][9][10] |
| KPT-9274 | Nanomolar range in various cancer cell lines.[4] | Dual inhibitor of PAK4 and NAMPT.[4][5] | Yes, orally bioavailable and effective in multiple xenograft models.[4][8][11][12] |
Mandatory Visualization
Caption: PAK1 signaling pathway and points of inhibition.
Caption: General experimental workflow for comparing PAK inhibitors.
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Principle)
This protocol is for determining the in vitro inhibitory activity of compounds against a specific PAK isoform.
Materials:
-
Recombinant human PAK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate peptide (e.g., PAKtide)
-
ATP solution
-
Test compounds (this compound, allosteric inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
1 µL of diluted test compound or vehicle (DMSO).
-
2 µL of PAK enzyme solution (concentration optimized for linear ADP production).
-
2 µL of substrate/ATP mixture to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides luciferase and luciferin (B1168401) to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of PAK inhibitors on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound, allosteric inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of PAK inhibitors in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line of interest
-
Matrigel (optional, for subcutaneous injection)
-
Test compounds formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse. For orthotopic models, cells are implanted in the corresponding organ of origin.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compounds and vehicle control to the respective groups according to a predetermined schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined maximum size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Plot the average tumor volume for each group over time to assess the effect of the inhibitors on tumor growth. Statistical analysis is performed to determine the significance of the observed differences.
Conclusion
The choice between this compound and an allosteric PAK inhibitor depends on the specific research question. This compound is a potent, well-characterized Group I PAK inhibitor with proven in vivo efficacy, making it a valuable tool for studying the consequences of pan-Group I PAK inhibition in cellular and animal models.[2] Allosteric inhibitors like NVS-PAK1-1 offer exceptional selectivity for a single PAK isoform, which is advantageous for dissecting the specific roles of individual PAKs.[1][3] However, the in vivo utility of some allosteric inhibitors may be limited by their pharmacokinetic properties.[6] Dual-target inhibitors such as KPT-9274 provide a unique opportunity to investigate the combined effects of inhibiting PAK4 and NAMPT.[4][5] Researchers should carefully consider the data presented in this guide to select the inhibitor best suited for their experimental goals.
References
- 1. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 2. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probe NVS-PAK1-1 | Chemical Probes Portal [chemicalprobes.org]
- 4. Portico [access.portico.org]
- 5. karyopharm.com [karyopharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ashpublications.org [ashpublications.org]
- 12. aacrjournals.org [aacrjournals.org]
Frax597 Kinase Profile: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor Frax597 against other alternatives, focusing on its cross-reactivity profile. The information presented is intended to assist researchers in evaluating the selectivity of this compound and understanding its potential on- and off-target effects. All data is supported by experimental findings from published literature.
Introduction to this compound
This compound is a potent, ATP-competitive small molecule inhibitor primarily targeting Group I p21-activated kinases (PAKs).[1][2] The PAK family of serine/threonine kinases are crucial downstream effectors of the Rho family of small GTPases, Rac1 and Cdc42, and are implicated in various cellular processes, including cytoskeletal dynamics, cell motility, survival, and proliferation.[3] Given their role in cancer progression, PAKs are significant therapeutic targets.[3] Understanding the selectivity of a kinase inhibitor like this compound is critical, as off-target activity can lead to unexpected side effects or polypharmacological benefits.[4] This guide presents the kinase inhibition profile of this compound and compares it with PF-3758309, another well-characterized PAK inhibitor that targets both Group I and Group II PAKs.[2][5]
Data Presentation: Kinase Inhibition Profiles
The following tables summarize the in vitro inhibitory activity of this compound and the comparator, PF-3758309, against their primary PAK targets and a panel of other kinases.
Table 1: Inhibition of p21-Activated Kinases (PAKs)
| Kinase | This compound IC₅₀ / Kᵢ | PF-3758309 IC₅₀ / Kᵢ |
| Group I | ||
| PAK1 | 8 nM[1][2] | 13.7 nM (Kᵢ)[2][6] |
| PAK2 | 13 nM[1][2] | 190 nM (IC₅₀)[1][2] |
| PAK3 | 19 nM[1][2] | 99 nM (IC₅₀)[1][2] |
| Group II | ||
| PAK4 | >10,000 nM[2] | 2.7 - 4.5 nM (Kᵈ)[2][3][4][5] |
| PAK5 | Not Reported | 18.1 nM (Kᵢ)[2][6] |
| PAK6 | 23% Inhibition @ 100 nM[1] | 17.1 nM (Kᵢ)[2][6] |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant. Kᵈ: Dissociation constant.
Table 2: Off-Target Kinase Inhibition Profile
| Inhibitor | Off-Target Kinases with Significant Inhibition |
| This compound | YES1 (87% @ 100 nM), RET (82% @ 100 nM), CSF1R (91% @ 100 nM), TEK (87% @ 100 nM)[1] |
| PF-3758309 | Src family (Src, Yes, Fyn), AMPK , RSK , CHK2 , FLT3 , PKC isoforms , PDK2 , TRKα , AKT3 , PRK1 , FGR [1][2] |
% Inhibition at a given concentration indicates the reduction in kinase activity.
Visualization of Pathways and Workflows
Diagrams generated using Graphviz DOT language provide a visual representation of the signaling pathway and experimental workflow.
Caption: p21-Activated Kinase (PAK) signaling pathway and the point of inhibition by this compound.
Caption: Generalized experimental workflow for in vitro kinase profiling assays.
Experimental Protocols
The cross-reactivity data for this compound was primarily generated using established biochemical kinase assays. The general principles of these methods are described below.
Z'-LYTE® Biochemical Assay
The Z'-LYTE® assay is a fluorescence-based, coupled-enzyme method that relies on Fluorescence Resonance Energy Transfer (FRET).[1]
-
Kinase Reaction: A purified kinase is incubated with a specific FRET-peptide substrate and ATP in the presence of the test compound (e.g., this compound). If the kinase is active, it will transfer a phosphate (B84403) group from ATP to the peptide substrate.
-
Development Reaction: A site-specific protease is added to the reaction. This protease specifically recognizes and cleaves the non-phosphorylated FRET-peptides. The phosphorylation by the kinase protects the peptide from cleavage.
-
Detection: The FRET-peptide is labeled with a donor (Coumarin) and an acceptor (Fluorescein) fluorophore. When the peptide is intact, FRET occurs. If the peptide is cleaved by the protease, FRET is disrupted.
-
Data Analysis: The reaction progress is quantified by calculating the ratio of donor to acceptor emission. A low ratio indicates that the peptide is phosphorylated (kinase is active), while a high ratio indicates the peptide is non-phosphorylated and cleaved (kinase is inhibited). This ratio is used to determine the percent inhibition and subsequently the IC₅₀ value of the compound.[7]
Kinase-Glo® Luminescent Kinase Assay
The Kinase-Glo® assay is a homogeneous, luminescent method for quantifying kinase activity by measuring the amount of ATP remaining in the solution after a kinase reaction.[2][5][6]
-
Kinase Reaction: The kinase, substrate, and test compound are incubated with a known concentration of ATP. Active kinases will consume ATP as they phosphorylate the substrate.
-
Detection: The Kinase-Glo® Reagent is added to the well. This reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, luciferin.
-
Signal Generation: The luciferase uses the remaining ATP in the well to catalyze the conversion of luciferin to oxyluciferin, which generates a luminescent signal.
-
Data Analysis: The intensity of the luminescent signal is inversely proportional to the kinase activity.[6] A high luminescent signal indicates low kinase activity (more ATP remaining), meaning the test compound is an effective inhibitor. Conversely, a low signal indicates high kinase activity (less ATP remaining).[6]
Comparative Analysis and Conclusion
This compound demonstrates high potency and selectivity for Group I PAKs (PAK1, PAK2, and PAK3) with IC₅₀ values in the low nanomolar range.[1][2] It shows minimal activity against Group II PAKs, particularly PAK4.[1][2] In contrast, PF-3758309 is a pan-PAK inhibitor, potently inhibiting members of both Group I and Group II.[6] Notably, PF-3758309 is exceptionally potent against PAK4.[2][3]
The off-target profiles of the two inhibitors are distinct. This compound shows significant inhibition of a few receptor tyrosine kinases, namely RET, CSF1R, and TEK, as well as the non-receptor tyrosine kinase YES1, at a concentration of 100 nM.[1] PF-3758309, on the other hand, has a broader off-target profile that includes members of the Src family, AMPK, and PKC, among others.[1][2] The largely non-overlapping off-target profiles of this compound and PF-3758309 are valuable for researchers aiming to dissect the specific roles of Group I versus pan-PAK inhibition in cellular models.[2][5]
References
A Head-to-Head Comparison of Frax597 and FRAX486: Potent Group I PAK Inhibitors
In the landscape of kinase inhibitors, Frax597 and FRAX486 have emerged as potent, ATP-competitive small molecules targeting the p21-activated kinases (PAKs), a family of serine/threonine kinases that are key regulators of cytoskeletal dynamics, cell motility, proliferation, and survival. Both compounds exhibit high selectivity for Group I PAKs (PAK1, PAK2, and PAK3) over Group II PAKs. This guide provides a detailed, data-driven comparison of this compound and FRAX486 to assist researchers and drug development professionals in selecting the appropriate tool for their specific research needs.
Biochemical Potency and Selectivity
Both this compound and FRAX486 demonstrate nanomolar potency against Group I PAKs. The following table summarizes their half-maximal inhibitory concentrations (IC50) as determined by in vitro kinase assays.
| Target Kinase | This compound IC50 (nM) | FRAX486 IC50 (nM) |
| PAK1 | 8[1][2][3] | 8.25 - 14[4][5][6] |
| PAK2 | 13[1][2][3] | 33 - 39.5[4][5][6] |
| PAK3 | 19[1][2][3] | 39 - 55.3[4][5][6] |
| PAK4 | >10,000[1][3] | 575 - 779[4][6] |
This compound exhibits slightly greater potency against PAK1, PAK2, and PAK3 in biochemical assays. Both compounds show significantly less activity against the Group II PAK member, PAK4, highlighting their selectivity for Group I PAKs.
Cellular Activity and In Vivo Efficacy
The potent biochemical activity of these inhibitors translates to cellular and in vivo efficacy in various disease models.
| Parameter | This compound | FRAX486 |
| Primary Disease Models | Neurofibromatosis Type 2 (NF2)-associated schwannomas[7], Pancreatic Cancer[8][9] | Fragile X Syndrome[4][10], Triple-Negative Breast Cancer[11], CDKL5 Deficiency Disorder[12] |
| Cellular Effects | Inhibits proliferation of NF2-deficient schwannoma cells (IC50 ~70 nM), induces G1 cell cycle arrest[13][14] | Reverses dendritic spine abnormalities[15][10], suppresses migration and metastasis of TNBC cells[11] |
| In Vivo Effects | Impairs schwannoma development in an orthotopic NF2 model[1], inhibits pancreatic tumor growth when combined with gemcitabine[8] | Rescues seizure and behavioral phenotypes in Fmr1 KO mice[4][15], suppresses TNBC metastasis in vivo[11] |
| Pharmacokinetics | Orally bioavailable and shows anti-tumor activity in vivo[1][7] | Excellent pharmacokinetic properties, crosses the blood-brain barrier[4][6] |
Mechanism of Action and Signaling Pathway
This compound and FRAX486 are ATP-competitive inhibitors that bind to the ATP-binding pocket of Group I PAKs. This inhibition prevents the downstream signaling cascades regulated by PAKs, which are initiated by the activation of small GTPases like Rac and Cdc42.
Caption: Simplified signaling pathway of Group I PAKs and the inhibitory action of this compound and FRAX486.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison. For specific details, please refer to the cited literature.
In Vitro Kinase Assay
Objective: To determine the IC50 values of the inhibitors against target kinases.
Methodology:
-
Recombinant PAK enzymes are incubated with a fluorescently labeled peptide substrate and ATP.
-
The kinase reaction is initiated, and the rate of peptide phosphorylation is measured over time by detecting the change in fluorescence.
-
The assay is performed in the presence of serial dilutions of the inhibitor (this compound or FRAX486).
-
IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cell Proliferation Assay
Objective: To assess the effect of the inhibitors on cell growth.
Methodology:
-
Cells (e.g., Nf2-null SC4 Schwann cells) are seeded in multi-well plates.
-
The cells are treated with various concentrations of the inhibitor or vehicle control (DMSO).
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay (e.g., MTT or WST-1) or by direct cell counting.
-
The IC50 for cell proliferation is determined from the dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Methodology:
-
Immunocompromised mice are subcutaneously or orthotopically implanted with tumor cells.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the inhibitor (e.g., this compound orally at a specific dose and schedule), while the control group receives a vehicle.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
Caption: General experimental workflow for the evaluation of PAK inhibitors.
Conclusion
Both this compound and FRAX486 are valuable research tools for investigating the roles of Group I PAKs in health and disease. This compound has been extensively characterized for its anti-tumor properties, particularly in the context of NF2. FRAX486, a derivative of this compound, demonstrates excellent brain penetrance, making it a suitable candidate for studying neurological disorders like Fragile X Syndrome. The choice between these two inhibitors will ultimately depend on the specific research question, the biological system under investigation, and the desired pharmacokinetic profile.
References
- 1. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor FRAX486 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. PAK inhibitor FRAX486 decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment with FRAX486 rescues neurobehavioral and metabolic alterations in a female mouse model of CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p21-Activated Kinase Inhibitor III, this compound | 1286739-19-2 [sigmaaldrich.com]
- 14. This compound | CAS:1286739-19-2 | PAK inhibitor,potent and ATP-competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor FRAX486 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Frax597 in a New Cell Line: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of a kinase inhibitor in a new cellular context is a critical step. This guide provides a comparative framework for validating the efficacy and specificity of Frax597, a potent inhibitor of Group I p21-activated kinases (PAKs), in a novel cell line. We present experimental data, detailed protocols for key validation assays, and a comparison with alternative PAK inhibitors.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule pyridopyrimidinone that acts as a potent, ATP-competitive inhibitor of the Group I PAKs, which include PAK1, PAK2, and PAK3.[1][2][3] These kinases are crucial downstream effectors of the Rho family small GTPases, Rac1 and Cdc42, and are implicated in a multitude of cellular processes including cytoskeletal dynamics, cell proliferation, and survival.[1][4][5] Dysregulation of PAK signaling is associated with various cancers, making it an attractive therapeutic target.[1][6][7][8] this compound uniquely targets the ATP-binding site by traversing the gatekeeper residue and occupying a back cavity, a feature not commonly exploited by other kinase inhibitors.[1][3]
Comparative Analysis of PAK Inhibitors
To comprehensively validate the on-target effects of this compound, it is essential to compare its performance against other well-characterized PAK inhibitors. These alternatives can serve as valuable controls to ensure that the observed cellular phenotypes are a direct result of Group I PAK inhibition.
| Inhibitor | Type | Primary Target(s) | Reported IC50 Values | Key Features |
| This compound | ATP-competitive | PAK1, PAK2, PAK3 | PAK1: ~8 nM, PAK2: ~13 nM, PAK3: ~19 nM[1][2] | Orally available, potent inhibitor of Group I PAKs. |
| PF-3758309 | ATP-competitive | Pan-PAK inhibitor | PAK4 Kd: 2.7 nM[2] | Potently suppresses both Group I and Group II PAKs.[1] |
| IPA-3 | Allosteric | Group I PAKs | PAK1: ~2.5 µM[2][9] | Non-ATP competitive, prevents PAK activation by binding to the regulatory domain.[4][9][10] |
| NVS-PAK1-1 | Allosteric | PAK1 | PAK1: 5 nM[2] | Potent and selective allosteric inhibitor of PAK1. |
Experimental Validation of On-Target Effects
To confirm that this compound is effectively engaging and inhibiting its intended targets (PAK1/2/3) in your cell line, a multi-pronged experimental approach is recommended. This involves assessing the direct binding of the drug to the target, measuring the inhibition of kinase activity, and observing the downstream cellular consequences.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify direct binding of a drug to its target protein within intact cells.[11][12][13] The principle is that a ligand-bound protein is thermally more stable than its unbound counterpart.[12][13][14]
Expected Outcome: Treatment with this compound should increase the thermal stability of PAK1, resulting in a shift of its melting curve to a higher temperature compared to the vehicle-treated control. This provides strong evidence of target engagement in the cellular environment.
Western Blotting: Assessing Downstream Signaling Inhibition
Western blotting is a fundamental technique to measure the phosphorylation status of the target kinase and its downstream substrates. Inhibition of PAK1 activity by this compound should lead to a decrease in its autophosphorylation and the phosphorylation of its known substrates.
Key Antibodies for Western Blot Analysis:
-
Phospho-PAK1 (Ser144)/PAK2 (Ser141): Detects the activated form of PAK1 and PAK2.[15]
-
Total PAK1: Used as a loading control to ensure equal protein amounts.[16][17]
-
Antibodies against downstream targets of PAK1 (e.g., MEK1, Merlin).
Expected Outcome: A dose-dependent decrease in the phosphorylation of PAK1 at Ser144 upon treatment with this compound would indicate successful target inhibition.[1]
In Vitro Kinase Assay: Quantifying Inhibitory Potency
An in vitro kinase assay directly measures the enzymatic activity of purified or immunoprecipitated PAK1 and its inhibition by this compound.[5][18][19][20] This allows for the determination of the IC50 value, a quantitative measure of the inhibitor's potency.
Expected Outcome: this compound should inhibit the kinase activity of PAK1 in a dose-dependent manner, allowing for the calculation of an IC50 value that can be compared to published data.
Visualizing the Validation Strategy
To better illustrate the concepts and workflows described, the following diagrams have been generated using Graphviz.
Caption: The PAK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound's on-target effects.
Caption: Logical diagram for the validation of this compound's on-target effects.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment: Culture the new cell line to 80-90% confluency. Treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heat Challenge: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[11][21]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).[11]
-
Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[11]
-
Western Blot Analysis: Collect the supernatant and determine the protein concentration. Analyze equal amounts of protein by SDS-PAGE and Western blotting using a primary antibody specific for total PAK1.
-
Data Analysis: Quantify the band intensities at each temperature for both vehicle and this compound-treated samples. Plot the percentage of soluble PAK1 relative to the non-heated control against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Western Blot Protocol for pPAK1 and Total PAK1
-
Cell Lysis: After treating the cells with this compound for the desired time and concentrations, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[22]
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against pPAK1 (Ser144)/PAK2 (Ser141) and total PAK1 overnight at 4°C.[11]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[11]
-
Data Analysis: Quantify the band intensities for pPAK1 and total PAK1. Normalize the pPAK1 signal to the total PAK1 signal to determine the relative level of PAK1 activation.
In Vitro Kinase Assay Protocol (using ADP-Glo™ Assay as an example)
-
Reaction Setup: In a 96-well plate, set up the kinase reaction including recombinant human PAK1, a suitable substrate (e.g., a specific peptide substrate), and ATP.[5][18][19][23]
-
Inhibitor Addition: Add serial dilutions of this compound or a vehicle control to the reaction wells.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate for a specified time (e.g., 30 minutes) at room temperature.[18]
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This assay converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[5][23]
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine [escholarship.org]
- 7. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the development of p21-activated kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of small-molecule inhibitors of the group I p21-activated kinases, emerging therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CETSA [cetsa.org]
- 14. annualreviews.org [annualreviews.org]
- 15. Phospho-PAK1 (Ser144)/PAK2 (Ser141) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. PAK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 17. PAK1 antibody (51137-1-PBS) | Proteintech [ptglab.com]
- 18. HTScan® PAK1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Association of PI-3 Kinase with PAK1 Leads to Actin Phosphorylation and Cytoskeletal Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 22. The phosphorylation of Pak1 by Erk1/2 to drive cell migration requires Arl4D acting as a scaffolding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PAK1 Kinase Enzyme System [promega.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Frax597
Core Principles for Frax597 Disposal
Given its use in cancer research and its potent inhibitory effects on cellular pathways, this compound should be handled as a potentially hazardous or cytotoxic compound.[1][2][3][5] The fundamental principle for its disposal is to prevent its release into the environment and to avoid exposure to personnel. All materials that have come into contact with this compound, including unused compound, solutions, contaminated personal protective equipment (PPE), and labware, must be treated as hazardous waste.
Disposal procedures should always be conducted in accordance with institutional and local environmental health and safety (EHS) guidelines, as well as national and regional regulations.
Step-by-Step Disposal Protocol
-
Segregation of Waste: All this compound-contaminated waste must be segregated from general laboratory trash. This includes solid waste (e.g., contaminated gloves, wipes, pipette tips) and liquid waste (e.g., unused solutions, solvents used for rinsing).
-
Waste Containers:
-
Solid Waste: Use designated, clearly labeled, and sealed hazardous waste containers. These are often color-coded (e.g., yellow or black bins for chemical waste) as per institutional policy.[6]
-
Liquid Waste: Collect liquid waste in compatible, leak-proof, and clearly labeled containers. Ensure the container material is appropriate for the solvents used to dissolve this compound (e.g., DMSO).[2][7][8]
-
Sharps: Any contaminated sharps, such as needles or blades, must be placed in a designated, puncture-proof sharps container.
-
-
Decontamination of Labware: Glassware and other reusable lab equipment that have been in contact with this compound should be decontaminated. A common procedure involves rinsing with a suitable solvent to remove the compound, with the rinsate collected as hazardous liquid waste.[9] Following this, a thorough cleaning with an appropriate detergent and water is necessary.
-
Labeling and Documentation: All hazardous waste containers must be accurately labeled with their contents, including the name "this compound" and any solvents present. Follow your institution's procedures for documenting hazardous waste for pickup.
-
Storage and Pickup: Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic until they are collected by trained EHS personnel for final disposal.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided below. This information is crucial for safe handling and for EHS personnel to determine the appropriate final disposal method (e.g., incineration).
| Property | Value |
| CAS Number | 1286739-19-2[1][2][10] |
| Molecular Formula | C₂₉H₂₈ClN₇OS[2] |
| Molecular Weight | 558.1 g/mol [2] |
| Solubility | Soluble to 20 mM in DMSO[2] |
| Storage | Store at -20°C[2][4][10] |
| Stability | ≥ 4 years when stored at -20°C[10] |
Experimental Workflow for this compound Disposal
The following diagram illustrates a logical workflow for the proper segregation and disposal of waste generated from experiments involving this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific Safety Data Sheets (SDS) and Environmental Health and Safety (EHS) protocols for the exact procedures required for the disposal of this compound and other hazardous chemicals in your laboratory.
References
- 1. This compound | CAS:1286739-19-2 | PAK inhibitor,potent and ATP-competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. file.glpbio.com [file.glpbio.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. caymanchem.com [caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
